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1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- Documentation Hub

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  • Product: 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-
  • CAS: 68715-88-8

Core Science & Biosynthesis

Foundational

Technical Guide: UV-Vis Absorption Spectra Characteristics of HC Red No. 3

Executive Summary This technical guide provides a comprehensive analysis of the UV-Visible absorption characteristics of HC Red No. 3 (CAS 2871-01-4).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Visible absorption characteristics of HC Red No. 3 (CAS 2871-01-4). Unlike the food additive Erythrosine (FD&C Red No. 3), HC Red No. 3 is a semi-permanent hair dye molecule belonging to the nitroaniline class. Its spectral fingerprint is critical for quality control, purity assessment, and formulation stability studies.

This document details the physicochemical basis of its color, provides validated experimental protocols for spectral characterization, and establishes a self-validating workflow for determining molar extinction coefficients (


).

Chemical Identity & Structural Basis[1][2][3][4]

HC Red No. 3 is a nitro-substituted aromatic amine.[1][2][3] Its intense red color arises from an intramolecular charge-transfer transition between the electron-donating amino groups and the electron-withdrawing nitro group on the benzene ring.

ParameterSpecification
Chemical Name 2-[(4-amino-2-nitrophenyl)amino]ethanol
CAS Number 2871-01-4
Molecular Formula

Molecular Weight 197.19 g/mol
Physical Form Dark maroon crystals or powder
Solubility Soluble in ethanol, acetone; sparingly soluble in water (0.28% w/w)
Structural Chromophores

The molecule functions as a "push-pull" chromogen:

  • Donor (Auxochrome): The primary amine (

    
    ) at position 4 and the secondary amine (
    
    
    
    ) at position 1.
  • Acceptor (Chromophore): The nitro group (

    
    ) at position 2.
    
  • Conjugator: The phenyl ring system facilitating

    
    -electron delocalization.
    
Diagram 1: Structural Logic of Absorbance

HCRed3_Structure Molecule HC Red No. 3 (CAS 2871-01-4) Donor Electron Donors (-NH2, -NH-R) Molecule->Donor Acceptor Electron Acceptor (-NO2) Molecule->Acceptor System Conjugated Phenyl Ring Molecule->System Donor->System Push Acceptor->System Pull Transition Intramolecular Charge Transfer (Low Energy / Visible Region) System->Transition Excitation Color Absorption: ~506 nm Appearance: Red Transition->Color

Caption: Mechanistic basis of HC Red No. 3 coloration showing the donor-acceptor electronic interaction.

Spectral Characteristics

The UV-Vis spectrum of HC Red No. 3 exhibits three distinct absorption maxima (


). These bands correspond to different electronic transitions within the molecule.
Primary Absorption Bands

Data derived from SCCS safety evaluations and spectral analysis in ethanol/water matrices.

BandWavelength (

)
Electronic TransitionSignificance
Band I 506 nm

(Charge Transfer)
Visible red color; Primary quantification peak.
Band II 298 nm

(Aromatic)
Secondary identification; Verification of ring integrity.
Band III 245 nm

(High Energy)
General aromatic absorption; less specific.

Critical Note: The exact position of the visible peak (506 nm) is solvent-dependent (solvatochromism). In polar protic solvents like water or ethanol, the peak may redshift due to hydrogen bonding stabilizing the excited state.

Experimental Protocol: Determination of Molar Extinction Coefficient ( )

Since


 varies by solvent and pH, relying on literature values alone is insufficient for high-precision work. The following protocol establishes a self-validating system  to determine 

experimentally.
Reagents & Equipment[5]
  • Standard: HC Red No. 3 Reference Standard (Purity >98%).

  • Solvent: Ethanol (Spectroscopic Grade) or Phosphate Buffer pH 7.0 (depending on application).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     2 nm).
    
Step-by-Step Methodology
  • Stock Preparation (Gravimetric Validation):

    • Weigh

      
       mg of HC Red No. 3.
      
    • Dissolve in solvent in a 100 mL Class A volumetric flask.

    • Concentration (

      
      ): 
      
      
      
      (
      
      
      ).
  • Dilution Series (Linearity Check): Prepare 5 dilutions to bracket the absorbance range 0.2 – 1.0 AU.

    • 
      : 2.0 mL Stock 
      
      
      
      20 mL (
      
      
      )
    • 
      : 4.0 mL Stock 
      
      
      
      20 mL (
      
      
      )
    • 
      : 6.0 mL Stock 
      
      
      
      20 mL (
      
      
      )
    • 
      : 8.0 mL Stock 
      
      
      
      20 mL (
      
      
      )
    • 
      : 10.0 mL Stock 
      
      
      
      20 mL (
      
      
      )
  • Spectral Scanning:

    • Blanking: Use pure solvent in both reference and sample cuvettes. Perform baseline correction.

    • Scan: Range 200–800 nm; Scan speed: Medium (approx. 200 nm/min).

    • Peak Picking: Identify

      
       in the visible region (expect ~506 nm).
      
  • Calculation & Validation:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at
      
      
      .[4]
    • Perform linear regression (

      
      ).
      
    • Criteria:

      
      .
      
    • Epsilon (

      
      ):  The slope 
      
      
      
      is the Molar Extinction Coefficient (
      
      
      ).[5]
Diagram 2: Self-Validating Analytical Workflow

Epsilon_Determination cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_calc Validation Stock Weigh Standard (Accurate Mass) Dilution Prepare 5-Point Dilution Series Stock->Dilution Scan Scan 200-800 nm Identify Lambda max Dilution->Scan Blank Blank Correction (Solvent Only) Blank->Scan Plot Plot A vs. Conc Scan->Plot Regress Linear Regression (Beer-Lambert) Plot->Regress Result Calculate Epsilon (ε) Pass if R² > 0.999 Regress->Result

Caption: Analytical workflow for determining the extinction coefficient with built-in linearity validation.

Analytical Applications & Purity Checks[5][8][9][10][11]

Purity Assessment via Spectral Ratios

Impurities such as unreacted starting materials (e.g., 1,4-diamino-2-nitrobenzene) will alter the spectral shape. A simple purity check involves the ratio of absorbance bands:

  • A-Ratio:

    
    
    
  • Establish a baseline ratio using a certified reference standard. Significant deviation (>5%) indicates degradation or contamination.

pH Sensitivity (Solvatochromism)

HC Red No. 3 contains amine groups capable of protonation.

  • Acidic pH: Protonation of the amine donor reduces the charge-transfer character, leading to a hypsochromic shift (blue shift) and loss of color intensity.

  • Protocol: Always buffer samples to neutral pH (7.0) for consistent quantification.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[6] Opinion on HC Red n° 3. European Commission.[6][7] SCCS/1293/10.[6] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3465817, HC Red 3. Retrieved from [Link]

  • National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 281. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2012). Amended Safety Assessment of Nitroaniline Hair Dye Ingredients. International Journal of Toxicology. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Ionization Behavior & pKa of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol

The following technical guide details the ionization behavior and pKa values of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol. This document is structured to support researchers in formulation, analytical method devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior and pKa values of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol. This document is structured to support researchers in formulation, analytical method development, and bioavailability assessment.

[1]

Executive Summary

Molecule Identity: 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol Chemical Class: Nitro-substituted Phenylenediamine / Aminoalcohol Primary Application: Semi-permanent hair colorant (Direct Dye), Pharmaceutical Intermediate.[1]

This molecule functions as a weak organic base.[2] Its ionization behavior is governed by the electronic interplay between the electron-withdrawing nitro group and the electron-donating amino groups on the aromatic ring.[1] Understanding its pKa is critical for optimizing solubility in aqueous formulations and predicting membrane permeability (logD) in biological systems.[2]

Based on structural analysis and experimental data of homologous compounds (e.g., 4-nitro-o-phenylenediamine), the molecule exhibits a primary pKa of approximately 2.8 – 3.2 .[1] It exists predominantly as a neutral species at physiological and typical cosmetic pH levels (pH 5–9).[2]

Structural Analysis & Electronic Properties[2]

To accurately predict the ionization behavior, we must analyze the specific protonation sites on the core structure: N-(1,3-dihydroxypropan-2-yl)-4-nitro-1,2-phenylenediamine .[1]

Functional Group Assessment

The molecule contains three potential ionization sites:[1]

  • Primary Aromatic Amine (-NH₂ at Position 2): This is the most basic site.[1][2] However, its basicity is significantly reduced by the electron-withdrawing nitro group.[1][2]

  • Secondary Aromatic Amine (-NH-R at Position 1): This nitrogen links the aromatic ring to the propanediol tail.[1][2] Being para to the nitro group, its lone pair is heavily delocalized into the ring/nitro system, rendering it essentially non-basic (pKa < 0).[2]

  • Aliphatic Hydroxyls (-OH): Located on the propanediol chain.[1][2] pKa > 14.[2] These do not ionize in aqueous solution under standard conditions.[2]

Electronic Effects (Hammett Correlation)[2]
  • Parent Compound: 4-nitro-o-phenylenediamine (CAS 99-56-9).[1][3][4][5][6]

  • Experimental pKa of Parent: 2.61 (Conjugate acid of the primary amine).[1][2]

  • Substituent Effect: The user's molecule replaces one hydrogen of the C1-amine with a 1,3-dihydroxypropan-2-yl group.[1] Alkyl groups are weakly electron-donating.[1][2] This donation typically raises the pKa of the adjacent (ortho) primary amine slightly via the inductive effect through the ring.[2]

pKa Values and Microspecies Distribution[2]

Quantitative Values
Ionization StepSpecies TransitionEstimated pKaDescription
pKa₁ Monocation

Neutral
2.9 ± 0.3 Protonation of the primary amine (-NH₂).[1]
pKa₂ Dication

Monocation
< 0 Protonation of the secondary amine (highly acidic).[1][2]
pKa₃ Neutral

Anion
> 14 Deprotonation of hydroxyl groups (irrelevant).[1][2]
Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the protonated (cationic) and neutral forms.

IonizationPathway Cation Cationic Form (pH < 2.0) [Ar-NH3]+ Equilibrium pKa ~ 2.9 Cation->Equilibrium Neutral Neutral Form (pH > 5.0) [Ar-NH2] (Free Base) Equilibrium->Neutral + H+ (deprotonation)

Caption: Protonation equilibrium focusing on the biologically relevant primary amine site.

Physiological Relevance

At pH 7.4 (Blood/Plasma) and pH 5.5 (Skin surface) , the molecule exists >99% in its Neutral Form .[2] This suggests high passive membrane permeability and low aqueous solubility compared to its salt forms.[2]

Experimental Determination Protocol

Since this molecule is a chromophore (dye), Spectrophotometric Titration is the most precise method for pKa determination.[2] It requires less sample than potentiometry and is more sensitive to the specific ionization of the chromophore.[2]

Methodology: UV-Vis Spectrophotometric Titration[1]

Principle: The UV-Vis absorption spectrum of the nitroaniline chromophore shifts significantly ("bathochromic shift") upon deprotonation of the amine.[1][2] We track absorbance at the


 of the neutral species as a function of pH.[2]

Reagents:

  • Analyte: 10 µM solution of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol.

  • Solvent: Water with 1% DMSO (to ensure solubility of the neutral form).

  • Buffers: Universal buffer series (Britton-Robinson) ranging from pH 1.0 to 6.0.[2]

Workflow:

ExperimentalProtocol Start Start: Sample Preparation Solubilization Dissolve 1 mg in 1 mL DMSO (Stock Solution) Start->Solubilization Dilution Dilute into Buffers (pH 1.0 - 6.0) Final Conc: 10-50 µM Solubilization->Dilution Scan Measure UV-Vis Spectra (200 - 500 nm) Dilution->Scan Isosbestic Identify Isosbestic Points & Lambda Max shift Scan->Isosbestic Calc Plot Absorbance vs. pH Fit to Henderson-Hasselbalch Isosbestic->Calc Result Determination of pKa Calc->Result

Caption: Step-by-step workflow for spectrophotometric pKa determination.

Data Analysis (Self-Validating Check)

To ensure the trustworthiness of the result, verify the presence of isosbestic points in the overlaid spectra.[2] An isosbestic point (a wavelength where absorbance is invariant with pH) confirms that only two species (cation and neutral) are in equilibrium, validating the single-pKa model in this pH range.[2]

Calculation:



Where:
  • 
     = Absorbance at specific pH.[2][7]
    
  • 
     = Absorbance of fully deprotonated form (pH > 5).[2]
    
  • 
     = Absorbance of fully protonated form (pH < 1).[2]
    

Implications for Research & Development

Solubility & Formulation
  • Acidic Formulations (pH < 3): The molecule will be protonated (cationic).[1][2] Solubility will be high. This is relevant for acidic hair dye developers or specific HPLC mobile phases.[2]

  • Neutral/Alkaline Formulations (pH > 5): The molecule is neutral.[1][2] Solubility will be limited by the lipophilicity of the aromatic ring, though the propanediol tail provides some hydrophilicity.[2] Expect solubility to drop significantly as pH rises above 3.0.[2]

Bioavailability (LogD Profile)
  • LogP (Neutral): Estimated ~0.5 to 0.9 (Moderate lipophilicity).[1][2]

  • LogD (pH 7.4):

    
     LogP.
    
  • Permeability: The molecule is expected to have good membrane permeability in physiological environments due to its neutral state and small molecular weight (MW ~225 Da).[1][2]

References

  • National Toxicology Program (NTP). (1992).[1][2] Toxicology and Carcinogenesis Studies of 4-Nitro-o-phenylenediamine (CAS No. 99-56-9). Technical Report Series No. 392. Link

  • Perrin, D. D. (1972).[2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1][2] (Source for parent compound pKa = 2.61).[2]

  • Scientific Committee on Consumer Safety (SCCS). (2010).[2] Opinion on HC Red n° 3 (CAS 2871-01-4).[1][2][8] SCCS/1349/10.[2] (Source for structural analog pKa comparison). Link

  • PubChem. 4-Nitro-1,2-phenylenediamine (Compound Summary). National Library of Medicine.[2] Link[2]

Sources

Foundational

An In-Depth Technical Guide to the Partition Coefficient (logP) of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

Abstract The n-octanol/water partition coefficient (logP) is a cornerstone physicochemical parameter in the field of drug discovery and development. It provides a quantitative measure of a molecule's lipophilicity, which...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The n-octanol/water partition coefficient (logP) is a cornerstone physicochemical parameter in the field of drug discovery and development. It provides a quantitative measure of a molecule's lipophilicity, which is a critical determinant of its pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive technical overview of the theoretical and experimental determination of the logP for the compound 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- . While no experimentally derived logP value for this specific molecule is readily available in public literature, this document details the established computational prediction methods and the gold-standard experimental protocols that must be employed for its determination. This serves as a vital resource for researchers, enabling them to accurately characterize this and other novel chemical entities.

Introduction: The Critical Role of Lipophilicity in Drug Design

The journey of a drug from administration to its target site is a complex odyssey governed by the laws of chemistry and biology. A molecule's ability to navigate this path is profoundly influenced by its lipophilicity—its affinity for lipid-rich environments versus aqueous ones. The partition coefficient (logP) is the globally accepted metric for quantifying this characteristic.

1.1 Defining logP

The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents.[1][2] For pharmaceutical applications, this system is almost universally n-octanol and water, as n-octanol is an excellent surrogate for the lipid bilayers of cell membranes.

P = [Concentration in n-octanol] / [Concentration in water]

Due to the wide range of P values, it is expressed on a logarithmic scale:

logP = log₁₀(P)

A positive logP value indicates a preference for the lipid phase (lipophilic), a negative value indicates a preference for the aqueous phase (hydrophilic), and a value of zero signifies equal distribution.[3]

1.2 Why logP is a Master Variable in Pharmacokinetics (ADME)

Lipophilicity is a single property that dictates numerous aspects of a drug's performance.[4] It is a key factor in:

  • Absorption: The ability of a drug to pass through the gut wall after oral administration.

  • Distribution: How a drug spreads through the body's various tissues and fluids. For instance, drugs targeting the central nervous system (CNS) typically require a logP value around 2.0 to effectively cross the blood-brain barrier.[3][4]

  • Metabolism: Lipophilic compounds are more readily metabolized by enzymes in the liver.

  • Excretion: The process by which the drug is eliminated from the body.

The "Lipinski's Rule of 5" is a well-known guideline in drug discovery which posits that for a compound to have good oral bioavailability, its logP should ideally be less than 5.[3][4]

1.3 Introducing the Target Compound: 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

The molecule at the center of this guide, 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, possesses structural features—multiple polar functional groups (hydroxyl, amino, nitro)—that suggest a complex interplay of hydrophilic and lipophilic character. A precise understanding of its logP is essential for any research into its potential biological activity.

Computational Prediction of logP: The In Silico Approach

Before embarking on resource-intensive experimental work, computational methods provide a rapid and valuable estimation of a compound's logP.[5] These algorithms analyze a molecule's structure and calculate logP based on the contributions of its atoms or fragments.[6][7] While numerous proprietary and open-source tools exist, they generally fall into several categories:

  • Atom-based methods (e.g., ALOGP, XLOGP3): These methods sum the contributions of individual atoms.

  • Fragment-based methods: These rely on a library of experimentally determined logP values for molecular fragments.

  • Property-based methods: These correlate logP with other calculated molecular properties like polarizability.[6]

For the target molecule, 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , a survey of chemical databases reveals several computationally predicted logP values. It is crucial to recognize that different algorithms can and do produce different results.

Table 1: Predicted logP Values for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

Prediction MethodPredicted logPSource
XLogP30.8PubChem[8]

Note: The specific compound is not widely indexed. The provided XLogP3 value is for a closely related analogue, HC Red 11, which shares significant structural similarity.

The variance in predicted values underscores a critical principle: computational logP is an estimation, not a replacement for experimental measurement. These in silico tools are best used for initial screening and prioritization of candidates.[4][7]

Below is a generalized workflow for computational logP prediction.

G cluster_input Input cluster_process Computational Process cluster_output Output Mol_Structure 2D or 3D Molecular Structure (e.g., SMILES) Algorithm LogP Prediction Algorithm (e.g., XLOGP3, ALOGPS) Mol_Structure->Algorithm Input Structure Calculation Calculation Engine (Atom/Fragment Contribution) Algorithm->Calculation Decomposition Predicted_LogP Predicted logP Value Calculation->Predicted_LogP Summation

Caption: Computational logP Prediction Workflow.

Experimental Determination of logP: Methodologies and Protocols

Experimental measurement remains the gold standard for determining the definitive logP of a compound. The Organisation for Economic Co-operation and Development (OECD) has established rigorous, internationally recognized guidelines for these procedures.

3.1 The Gold Standard: Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is the classical and most direct way to measure logP.[9] It is considered reliable for compounds with logP values in the range of -2 to 4.[10][11]

Causality Behind the Protocol: The core principle is the direct equilibration of the test substance between n-octanol and water.[1] Subsequent measurement of the concentration in each phase allows for the direct calculation of the partition coefficient. Every step is designed to ensure a true equilibrium is reached and accurately measured.

Step-by-Step Experimental Protocol:

  • Preparation of Solvents:

    • Rationale: To ensure that the two phases are mutually saturated at the time of the experiment, preventing volume changes that would affect the final concentration.

    • Procedure: Shake high-purity n-octanol with high-purity water for 24 hours at the experimental temperature (e.g., 25°C ± 1°C). Allow the layers to separate completely. The n-octanol is now water-saturated, and the water is n-octanol-saturated.

  • Preparation of Test Solution:

    • Rationale: The concentration of the test substance must be low enough (typically < 0.01 M) to avoid self-association, which can alter partitioning behavior. The substance is first dissolved in the solvent in which it is more soluble.

    • Procedure: Prepare a stock solution of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- in either water-saturated n-octanol or n-octanol-saturated water.

  • Partitioning:

    • Rationale: To achieve thermodynamic equilibrium. The choice of volume ratios helps confirm that the P value is independent of the starting conditions.

    • Procedure: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the two phases and the test substance. The OECD guideline recommends performing three runs with different volume ratios of n-octanol to water (e.g., 1:1, 1:2, 2:1).[10]

  • Equilibration:

    • Rationale: Vigorous mixing ensures a large surface area between the phases, facilitating rapid equilibration.

    • Procedure: Agitate the vessels at a constant temperature until equilibrium is reached. This can be done by shaking for 5-10 minutes.

  • Phase Separation:

    • Rationale: This is the most critical step for accuracy. Incomplete separation or the presence of micro-emulsions will lead to erroneous results.

    • Procedure: Centrifuge the vessels to achieve a clean separation of the n-octanol and water layers.[1][10]

  • Analysis:

    • Rationale: A sensitive and specific analytical method is required to accurately determine the concentration in each phase.

    • Procedure: Carefully sample a known volume from each phase. Analyze the concentration of the test substance using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophores in the target molecule.

  • Calculation:

    • Procedure: Calculate the partition coefficient (P) for each run. The six resulting logP values (from three duplicate runs) should fall within a range of ± 0.3 units for the test to be considered valid.[10]

Self-Validation: A key trustworthiness check is to perform a mass balance. The total amount of substance recovered from both phases should be compared to the amount initially added.[1][10]

3.2 High-Throughput Alternative: RP-HPLC Method (OECD Guideline 117)

For screening larger numbers of compounds, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a faster, automated alternative.[12] This method is suitable for compounds with logP values in the range of 0 to 6.[2][12]

Causality Behind the Protocol: The method is based on the principle that there is a linear relationship between a compound's retention time on a nonpolar stationary phase (like C18) and its logP. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[13]

Step-by-Step Experimental Protocol:

  • System Preparation:

    • Procedure: Use a standard HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of methanol and water, run under isocratic (constant composition) conditions.[13]

  • Calibration:

    • Rationale: To establish the linear relationship between retention time and logP.

    • Procedure: Inject a series of 5-6 reference compounds with known logP values that bracket the expected logP of the test substance. Record the retention time (t_R) for each.

  • Determination of Dead Time (t₀):

    • Rationale: The dead time is the time it takes for an unretained compound to pass through the column. It is necessary for calculating the capacity factor.

    • Procedure: Inject a non-retained substance (e.g., thiourea) to determine t₀.

  • Analysis of Test Substance:

    • Procedure: Dissolve 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- in the mobile phase and inject it into the system. Determine its retention time (t_R) in duplicate.[12]

  • Calculation:

    • Procedure: a. Calculate the capacity factor (k) for each reference compound and the test substance using the formula: k = (t_R - t₀) / t₀ b. Plot a graph of log k versus the known logP for the reference standards. c. Perform a linear regression to get the calibration equation. d. Use the calculated capacity factor (k) of the test substance to determine its logP from the calibration graph.[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Solvents Prepare & Saturate n-Octanol and Water Mix Combine Phases & Equilibrate (Shake) Solvents->Mix Solution Prepare Test Substance Solution Solution->Mix Separate Separate Phases (Centrifugation) Mix->Separate Achieve Equilibrium Analyze Measure Concentration in Each Phase (HPLC) Separate->Analyze Sample Each Phase Calculate Calculate P and logP Analyze->Calculate

Caption: Experimental Workflow for Shake-Flask (OECD 107) Method.

Special Considerations: The Influence of Ionization

The target molecule, 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, contains two amino groups. These groups are basic and can be protonated at physiological pH. When a molecule can ionize, its partitioning behavior becomes pH-dependent.

  • logP refers to the partition coefficient of the neutral, non-ionized form of the molecule.

  • logD (Distribution Coefficient) refers to the ratio of the sum of all species (ionized and non-ionized) in octanol versus the sum of all species in water at a specific pH.

For ionizable substances, it is crucial to perform logP measurements using a buffered aqueous phase to control the pH.[11] The pH should be at least 1-2 units away from the compound's pKa to ensure that >99% of the compound is in its neutral form.[11] If the goal is to understand bioavailability at physiological pH, then determining logD at pH 7.4 is essential.

Conclusion

The partition coefficient (logP) is an indispensable parameter for any scientist engaged in drug development. For the compound 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , while public experimental data is absent, a clear path to its characterization exists. An initial in silico prediction provides a working hypothesis, which must then be confirmed by rigorous experimental determination using either the gold-standard Shake-Flask method (OECD 107) or the efficient RP-HPLC method (OECD 117). Given the molecule's ionizable nature, careful control of pH is paramount to obtaining meaningful and reproducible data. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently determine this critical physicochemical property.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • American Chemical Society. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. Retrieved from [Link]

  • Quora. (2014). How important is LogP in drug design?. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Pion Inc. (2024). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]

  • CMST. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]

  • ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • ResearchGate. (2023). Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 107. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Exporter, Manufacturer & Supplier. (n.d.). HC Red 1. Retrieved from [Link]

  • PubChem. (n.d.). HC Red 11. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-. Retrieved from [Link]

  • European Commission. (2013). A “Memorandum on hair dye substances and their sensitising properties”. Retrieved from [Link]

  • EWG Skin Deep®. (n.d.). What is HC RED NO. 1. Retrieved from [Link]

  • ChemBK. (n.d.). 1,3-Propanediol, 2-(2-amino-4-nitrophenyl)amino-2-(hydroxymethyl)-. Retrieved from [Link]

  • European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on HC Red n° 1. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin 98. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of HC Red No. 3 from Biological Matrices

Introduction HC Red No. 3, chemically known as 2-[(4-Amino-2-nitrophenyl)amino]ethanol, is a semi-permanent hair dye ingredient.[1] Its detection and quantification in biological matrices are of significant interest in t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

HC Red No. 3, chemically known as 2-[(4-Amino-2-nitrophenyl)amino]ethanol, is a semi-permanent hair dye ingredient.[1] Its detection and quantification in biological matrices are of significant interest in toxicological studies, forensic analysis, and research into the systemic exposure resulting from the use of hair coloring products. This document provides a comprehensive guide to the extraction of HC Red No. 3 from various biological samples, including blood (plasma/serum), urine, and tissue. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with robust and reliable methods for the isolation of HC Red No. 3 and its potential metabolites, ensuring high recovery and sample purity for subsequent analytical determination.

The methodologies presented are grounded in established principles of analytical chemistry and have been adapted to the specific physicochemical properties of HC Red No. 3. This includes its moderate lipophilicity, indicated by an octanol/water partition coefficient (log P) of 1.9, and its solubility in water, ethanol, and acetone.[1] Understanding these properties is critical for selecting the appropriate extraction solvents and phases to achieve optimal separation from complex biological matrices.

Furthermore, this guide addresses the potential biotransformation of HC Red No. 3. As a nitroaromatic compound, it is anticipated to undergo metabolic reduction of the nitro group to the corresponding amine, proceeding through a hydroxylamine intermediate.[2][3][4] Therefore, the extraction procedures are designed to be compatible with the analysis of both the parent compound and its primary amino metabolite.

Physicochemical Properties of HC Red No. 3

A thorough understanding of the analyte's properties is fundamental to developing an effective extraction strategy.

PropertyValueSource
Chemical Name 2-[(4-Amino-2-nitrophenyl)amino]ethanol[1]
CAS Number 2871-01-4[5]
Molecular Formula C8H11N3O3[6]
Molecular Weight 197.19 g/mol [6]
Appearance Fine, dark-maroon crystals[1]
Solubility Soluble in water, ethanol, and acetone[1]
Log P (Octanol/Water) 1.9[1]

Metabolic Considerations

The extraction strategy for HC Red No. 3 must account for its potential biotransformation. As a nitroaromatic compound, the primary metabolic pathway is the reduction of the nitro group to an amino group.[2][3][4] This suggests that biological samples may contain both the parent HC Red No. 3 and its amino metabolite.

Metabolism HC Red No. 3 (Nitro Compound) HC Red No. 3 (Nitro Compound) Hydroxylamine Intermediate Hydroxylamine Intermediate HC Red No. 3 (Nitro Compound)->Hydroxylamine Intermediate Nitroreductases Amino Metabolite Amino Metabolite Hydroxylamine Intermediate->Amino Metabolite Reduction

Caption: Predicted metabolic pathway of HC Red No. 3.

General Sample Preparation Workflow

The successful extraction of HC Red No. 3 from biological matrices involves a series of critical steps designed to isolate the analyte from interfering substances.

Workflow cluster_pre Pre-Extraction cluster_ext Extraction cluster_post Post-Extraction SampleCollection Sample Collection (Blood, Urine, Tissue) Homogenization Homogenization (for Tissue Samples) SampleCollection->Homogenization Hydrolysis Hydrolysis (for Urine Samples) SampleCollection->Hydrolysis LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE SPE Solid-Phase Extraction (SPE) Homogenization->SPE Hydrolysis->LLE Hydrolysis->SPE Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for HC Red No. 3 extraction.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is suitable for the extraction of HC Red No. 3 and its potential amino metabolite from blood plasma or serum. The choice of an organic solvent is critical for efficient partitioning of the analyte from the aqueous biological matrix.

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. The moderate lipophilicity of HC Red No. 3 makes it amenable to extraction into a moderately polar organic solvent.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be in the sample)

  • 0.1 M Sodium hydroxide

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS analysis)

Procedure:

  • Sample Preparation: Pipette 1.0 mL of plasma or serum into a 15 mL conical centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to the sample to basify the solution. This ensures that the amino groups of HC Red No. 3 and its metabolite are in their non-ionized form, enhancing their partitioning into the organic solvent.

  • Extraction: Add 5.0 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: The sample is now ready for injection into an LC-MS/MS system for quantification.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is designed for the extraction and clean-up of HC Red No. 3 and its metabolites from urine, which may contain conjugated forms of the analytes.

Principle: SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from a liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent. This method offers high recovery and cleaner extracts compared to LLE.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Concentrated hydrochloric acid or β-glucuronidase/arylsulfatase

  • 1 M Sodium hydroxide

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • Methanol (HPLC grade)

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Preparation and Hydrolysis:

    • Pipette 2.0 mL of urine into a centrifuge tube.

    • Acid Hydrolysis: Add 1.0 mL of concentrated hydrochloric acid and heat at 100°C for 1 hour to cleave conjugated metabolites.[7] Cool the sample and adjust the pH to ~6-7 with 1 M sodium hydroxide.

    • Enzymatic Hydrolysis: Alternatively, adjust the urine pH to 5.0 and add β-glucuronidase/arylsulfatase. Incubate at 37°C for 12-18 hours.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the hydrolyzed sample.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash with 3 mL of methanol to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol. The basic modifier helps to disrupt the ionic interaction between the analytes and the SCX sorbent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: QuEChERS-based Extraction from Tissue

This protocol provides a rapid and effective method for the extraction of HC Red No. 3 from tissue samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combines solvent extraction with dispersive solid-phase extraction (dSPE) for cleanup.

Principle: The tissue is first homogenized and extracted with an organic solvent. Salts are added to induce phase separation and drive the analyte into the organic layer. A subsequent dSPE step with specific sorbents removes interfering matrix components like lipids and pigments.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Internal Standard (IS) solution

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • QuEChERS dSPE tube (containing PSA and C18 sorbents)

  • Homogenizer

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Homogenization:

    • Weigh approximately 1.0 g of tissue into a 50 mL centrifuge tube.

    • Add 5.0 mL of water and homogenize the tissue until a uniform consistency is achieved.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the tissue homogenate.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1.0 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at 10,000 x g for 2 minutes.

  • Solvent Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Analysis: The sample is ready for injection into an LC-MS/MS system.

Method Validation and Quality Control

To ensure the trustworthiness of the results, it is imperative to validate the chosen extraction method. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Recovery The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.Typically 80-120%
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer.Should be minimized and consistent across samples.
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.Signal-to-noise ratio > 10
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Accuracy The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal value

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction of HC Red No. 3 from a range of biological matrices. The choice of method will depend on the specific matrix, the required sensitivity, and the available laboratory equipment. By carefully considering the physicochemical properties of HC Red No. 3 and its potential metabolism, researchers can achieve reliable and accurate quantification, contributing to a better understanding of its toxicokinetics and potential biological effects.

References

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2025). Molecules, 30(15), 5643. [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

  • Williams, F. M., & Williams, R. T. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 589-607. [Link]

  • HC RED NO. 3. (1993). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon, France: IARC. [Link]

  • Weistenhöfer, W., et al. (2018). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Journal of Chromatography B, 1092, 333-340. [Link]

Sources

Application

Application Notes and Protocols for Formulation Stability of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- in Hair Dyes

Introduction 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, hereafter referred to as "Target Dye B60," is a direct dye molecule utilized in both semi-permanent and oxidative hair coloring formulations. Its chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, hereafter referred to as "Target Dye B60," is a direct dye molecule utilized in both semi-permanent and oxidative hair coloring formulations. Its chemical structure, featuring a nitroaromatic chromophore, imparts vibrant coloration. However, this same chemical functionality presents challenges to formulation stability. The electron-withdrawing nature of the nitro group, while contributing to color, also makes the molecule susceptible to degradation under various environmental and chemical stresses.[1][2] This document provides a comprehensive guide for researchers and formulation scientists on assessing and ensuring the stability of Target Dye B60 in hair dye matrices. We will delve into the mechanistic rationale behind stability issues, provide detailed protocols for stress testing, and outline robust analytical methodologies for quantification.

The inclusion of 1,3-Propanediol in the molecular structure and as a formulation vehicle is a key consideration. 1,3-Propanediol is a versatile, bio-based solvent known for its ability to enhance the stability of cosmetic formulations, particularly in freeze/thaw and heated conditions.[3][4] It also acts as a humectant and can improve the solubility of other ingredients, which is crucial for maintaining the homogeneity of a hair dye product over its shelf life.[3][4][5]

Mechanisms of Degradation and the Role of Formulation Components

The stability of Target Dye B60 in a hair dye formulation is influenced by a multitude of factors, primarily oxidative stress, photodegradation, and thermal stress.

  • Oxidative Degradation: In oxidative hair dye systems, Target Dye B60 is combined with an oxidizing agent, typically hydrogen peroxide. While the primary function of the peroxide is to lighten the natural hair melanin and polymerize precursor molecules, it can also lead to the degradation of direct dyes like Target Dye B60.[6] The nitroaromatic structure is generally resistant to initial oxidative attack, but the presence of amino groups can be sites for oxidation, potentially leading to the breakdown of the chromophore and a resultant color shift or fading.[2][6] It is imperative to assess the stability of Target Dye B60 in the presence of hydrogen peroxide.[7]

  • Photodegradation: Exposure to UV radiation, particularly from sunlight, can induce the degradation of nitroaromatic dyes.[1] This process can involve the generation of reactive oxygen species that attack the dye molecule, leading to the cleavage of conjugated bonds and a loss of color.[1][6]

  • Thermal Stress: Elevated temperatures during storage and transport can accelerate degradation reactions. Formulations must be robust enough to withstand these temperature fluctuations without significant changes in color, viscosity, or pH.[8] 1,3-Propanediol is known to improve stability against heat and freeze/thaw cycles.[3][4]

Proposed Degradation Pathway of Target Dye B60

Based on the known chemistry of nitroaromatic compounds and oxidative dyes, a plausible degradation pathway for Target Dye B60 under oxidative or photolytic stress is proposed below. The primary point of attack is likely the amino groups, leading to oxidation and potential cleavage of the molecule, which disrupts the chromophore responsible for the color.

G cluster_main Proposed Degradation Pathway of Target Dye B60 A Target Dye B60 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- B Oxidized Intermediates (e.g., N-oxide derivatives) A->B Oxidative Stress (H₂O₂, UV Light, Heat) C Fragmentation Products (Loss of Chromophore) B->C Further Oxidation / Cleavage D Colorless Byproducts C->D Complete Degradation

Caption: Proposed degradation pathway for Target Dye B60 under stress conditions.

Stability Testing Protocols

A comprehensive stability testing program is essential to ensure product quality, safety, and shelf-life.[8][9] The following protocols are designed to evaluate the physical and chemical integrity of hair dye formulations containing Target Dye B60 under accelerated and real-time conditions.

Experimental Workflow for Stability Testing

The overall workflow for assessing the stability of a hair dye formulation containing Target Dye B60 is outlined below.

G cluster_workflow Stability Testing Workflow prep 1. Prepare Hair Dye Formulations (with and without H₂O₂) initial 2. Initial Analysis (Time 0) - Appearance, pH, Viscosity - HPLC for Target Dye B60 conc. prep->initial storage 3. Store Samples under Varied Conditions initial->storage testing 4. Periodic Testing (e.g., 1, 3, 6 months) storage->testing analysis 5. Analyze Samples - Physical Properties - HPLC for Target Dye B60 conc. - Identify Degradation Products testing->analysis analysis->testing Continue for duration of study report 6. Data Analysis & Reporting analysis->report

Caption: Experimental workflow for hair dye stability testing.

Protocol 1: Accelerated Stability Testing

This protocol uses exaggerated conditions of temperature and light to accelerate the rate of chemical degradation and physical changes.[9]

1. Sample Preparation:

  • Prepare three batches of the final hair dye formulation containing Target Dye B60.
  • For oxidative formulations, prepare a parallel set of samples mixed with the developer (hydrogen peroxide) at the recommended ratio just prior to storage.
  • Package the formulations in the intended final consumer packaging.

2. Storage Conditions:

  • Store the samples under the following conditions for a period of 3 to 6 months:
  • Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
  • Refrigerated: 5°C ± 3°C
  • Freeze/Thaw Cycling: -10°C to 25°C (24-hour cycles)
  • Photostability: In a photostability chamber with exposure to light according to ICH Q1B guidelines.

3. Testing Intervals:

  • Analyze the samples at Time 0, 1 month, 2 months, 3 months, and 6 months.

4. Evaluation Parameters:

  • Physical Evaluation: Assess color, odor, appearance (e.g., phase separation), viscosity, and pH.[9][10]
  • Chemical Evaluation: Quantify the concentration of Target Dye B60 using the HPLC-UV method detailed below. Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
Protocol 2: Real-Time Stability Testing

This protocol evaluates the product's characteristics under recommended storage conditions to establish the shelf-life.

1. Sample Preparation:

  • Prepare and package the samples as described in Protocol 1.

2. Storage Conditions:

  • Store the samples at controlled room temperature (25°C ± 2°C / 60% RH ± 5% RH) for a period of up to 36 months.

3. Testing Intervals:

  • Analyze the samples at Time 0, 3, 6, 9, 12, 18, 24, and 36 months.[9]

4. Evaluation Parameters:

  • Conduct the same physical and chemical evaluations as in Protocol 1.

Analytical Methodology: Quantification of Target Dye B60 by HPLC-UV

A robust and validated analytical method is crucial for accurately determining the concentration of Target Dye B60 and its degradation products. The following method is adapted from a validated protocol for the structurally similar compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol.[11]

Protocol 3: HPLC-UV Analysis

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Acetic Acid (glacial)
  • Mobile Phase: A suitable isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and acetonitrile. A starting point could be an isocratic mixture similar to that used for the related compound: an aqueous solution, acetonitrile, and glacial acetic acid (e.g., 85:15:1, v/v/v).[11] The exact ratio should be optimized for the best separation of Target Dye B60 from other formulation components and potential degradants.

3. Standard Preparation:

  • Prepare a stock solution of Target Dye B60 reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a known amount of the hair dye formulation (e.g., 100 mg) into a volumetric flask.
  • Dissolve and dilute to volume with the mobile phase or a suitable solvent.
  • The sample may require sonication to ensure complete dissolution of the dye.
  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10-20 µL
  • Column Temperature: 40°C
  • UV Detection Wavelength: To be determined by running a UV scan of the Target Dye B60 standard. Based on the nitroaromatic structure, a wavelength in the range of 270-420 nm is expected.[2][11]

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the Target Dye B60 standard against its concentration.
  • Determine the concentration of Target Dye B60 in the test samples by comparing their peak areas to the calibration curve.
  • The stability of the dye is assessed by the percentage of the initial concentration remaining at each time point.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Physical Stability of Hair Dye Formulation

Time PointStorage ConditionAppearanceColorOdorpHViscosity (cP)
0-HomogeneousBrownCharacteristic7.53500
3 Months40°C / 75% RHHomogeneousSlight DarkeningUnchanged7.33450
3 Months5°CHomogeneousUnchangedUnchanged7.53520
3 MonthsFreeze/ThawHomogeneousUnchangedUnchanged7.43480

Table 2: Chemical Stability of Target Dye B60 (Assay by HPLC)

Time PointStorage Condition% Initial Concentration of Target Dye B60Degradation Products
0-100%Not Detected
3 Months40°C / 75% RH95.2%Minor peak at RRT 0.85
3 Months5°C99.5%Not Detected
3 MonthsFreeze/Thaw98.9%Not Detected
3 MonthsPhotostability92.1%Peak at RRT 0.85 and 0.92

Interpretation: A decrease in the concentration of Target Dye B60 below 90% of its initial value, or significant changes in physical properties, may indicate instability. The appearance of new peaks in the chromatogram should be investigated to identify potential degradation products.

Conclusion

The stability of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- (Target Dye B60) in hair dye formulations is a critical parameter for product quality and safety. The protocols outlined in this document provide a comprehensive framework for evaluating the impact of temperature, light, and oxidative stress on the formulation. The inclusion of 1,3-Propanediol is anticipated to confer a stabilizing effect, particularly against thermal stress. A validated HPLC-UV method is essential for the accurate quantification of the active dye molecule and for monitoring its degradation over time. By implementing these rigorous stability testing protocols, researchers and developers can ensure the delivery of safe, effective, and high-quality hair coloring products to the consumer.

References

  • Chem-Impex. (n.d.). (1R,2R-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2025, November 10). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [Link]

  • Dejmkova, H., Barek, J., & Zima, J. (2011). Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode – A Comparative Study. International Journal of Electrochemical Science, 6, 3550-3563.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem Compound Summary for CID 92743. Retrieved from [Link]

  • Plant-Based 1,3 Propanediol Benefits In Hair Products. (n.d.). Retrieved from [Link]

  • Prabaning Budi, H. K., & Zahara, Z. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety, 4(1).
  • Scribd. (n.d.). HPLC Analyis of Preservatives in Cosmetics. Retrieved from [Link]

  • European Commission. (2009, October 9). Scientific Committee on Consumer Safety SCCS. Retrieved from [Link]

  • European Commission. (2010, September 21). Opinion of the Scientific Committee on Consumer Products on intermediates and reaction products of oxidative hair dye ingredients. Retrieved from [Link]

  • European Commission. (2010, September 21). Opinion of the Scientific Committee on Consumer Safety on 4-nitrophenyl aminoethylurea (B70). Retrieved from [Link]

  • Google Patents. (n.d.). WO2015092354A1 - Hair colouring composition.
  • National Institute of Standards and Technology. (n.d.). 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Newcrom. (2026, January 7). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Alltesta™ Gradient. Retrieved from [Link]

  • SciSpace. (n.d.). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Retrieved from [Link]

  • DeBerard, R. (2025, February 19). The Analogous Degradation Pathways of Oxidative Hair dyes and Melanin: An Analysis of Conjugated Bonds, Hair Color, and How it Lightens. ChemRxiv. Retrieved from [Link]

  • Australian Government Department of Health. (2017, June 30). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Retrieved from [Link]

  • International Agency for Research on Cancer. (n.d.). 2-AMINO-4-NITROPHENOL. In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. Lyon: IARC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Precursors of oxidative hair dyes in hair colouring formulations. Retrieved from [Link]

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Method

Technical Guide: Optimization of Stock Solution Preparation for 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol

Introduction & Chemical Profile[1][2][3][4][5] The preparation of robust, reproducible stock solutions is the foundational step in any analytical or toxicological assay. This guide focuses on 2-[(2-amino-4-nitrophenyl)am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5]

The preparation of robust, reproducible stock solutions is the foundational step in any analytical or toxicological assay. This guide focuses on 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol , a nitro-phenylenediamine derivative structurally related to commercial hair dye ingredients (e.g., HC Red No. 3, HC Red No. 7).

This molecule features a "push-pull" electronic structure—an electron-withdrawing nitro group and electron-donating amino groups attached to a phenyl ring—coupled with a hydrophilic serinol (1,3-propanediol) moiety. This amphiphilic nature dictates specific solubility constraints: while the hydroxyl groups confer some water compatibility, the aromatic nitro-amine core requires organic solvents for high-concentration stability.

Physicochemical Characterization
PropertySpecification
Chemical Name 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol
Chemical Class Nitro-phenylenediamine / Serinol Derivative
Molecular Formula C

H

N

O

Molecular Weight ~227.22 g/mol
Appearance Dark red to violet crystalline powder
Solubility Profile DMSO: >50 mg/mL (Recommended) Ethanol: Moderate (~10 mg/mL) Water: Low (<5 mg/mL)
Stability Photosensitive (Nitro group); Oxidation sensitive (Amino group)

Critical Solubility Assessment & Solvent Selection

Selecting the correct solvent is not merely about dissolution; it is about preventing "silent precipitation" upon storage or dilution.

The "Like Dissolves Like" Mechanism

The target molecule contains a hydrophobic core (nitrobenzene ring) and a hydrophilic tail (propanediol).

  • Water: The hydrogen bonding from the two hydroxyl groups is often insufficient to overcome the lattice energy of the aromatic stack, leading to poor solubility at stock concentrations (>10 mM).

  • DMSO (Dimethyl Sulfoxide): The aprotic, polar nature of DMSO disrupts aromatic stacking interactions while solvating the polar substituents, making it the gold standard for this compound.

SolventSelection Start Start: Select Solvent Goal Intended Application? Start->Goal BioAssay Cell Culture / Bioassay Goal->BioAssay ChemAnal HPLC / LC-MS Goal->ChemAnal DMSO Primary Choice: DMSO (Sterile) Conc: 10 - 50 mM BioAssay->DMSO High Solubility Cytotoxicity check req. ChemAnal->DMSO Universal Ethanol Secondary Choice: Ethanol Conc: < 10 mM ChemAnal->Ethanol If DMSO interferes Water Avoid for Stock Use only for final dilution DMSO->Water Dilute 1:1000+

Figure 1: Decision matrix for solvent selection based on downstream application.

Protocol: Preparation of 50 mM DMSO Stock Solution

Safety Warning: This compound is a nitro-aromatic amine. Treat as a potential mutagen and skin sensitizer. Handle in a fume hood.

Materials Required[5][8][9][10][11][12]
  • 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol (Solid standard)

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

  • Amber glass vials (Borosilicate, screw cap with PTFE liner)

  • Analytical Balance (Precision 0.01 mg)

  • Vortex mixer and Ultrasonic bath

Step-by-Step Methodology
  • Calculations:

    • Target Concentration: 50 mM

    • Molecular Weight (MW): 227.22 g/mol

    • Formula:

      
      
      
    • Example: To prepare 1 mL , weigh 11.36 mg .

  • Weighing (Static Control):

    • Use an anti-static gun if the powder is flighty.

    • Weigh the solid directly into the amber vial to avoid transfer losses. Do not use weighing boats for small masses (<5 mg).

  • Dissolution (The Critical Step):

    • Add half the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonication: If particles persist, sonicate at room temperature (20-25°C) for 5 minutes. Note: Avoid heating above 40°C to prevent thermal degradation.

    • Add the remaining DMSO to reach the final volume. Vortex again.

  • Sterilization (Optional for Bioassays):

    • Use a 0.22 µm PTFE or Nylon syringe filter .

    • Caution: Do not use Cellulose Acetate (CA) filters, as DMSO may degrade them.

  • Quality Control (UV-Vis Verification):

    • Dilute a small aliquot (e.g., 1:1000) in water.

    • Measure Absorbance at

      
       (typically ~480-510 nm for red nitro-anilines).
      
    • Confirm absence of precipitate.

Storage & Stability Management

Nitro-phenylenediamines are prone to photo-degradation and oxidation .

ParameterProtocolReason
Container Amber Glass VialsBlocks UV/Visible light to prevent nitro-group reduction.
Temperature -20°C or -80°CSlows oxidative deamination kinetics.
Headspace Argon/Nitrogen OverlayDisplaces oxygen to prevent amine oxidation.
Freeze/Thaw Max 3 CyclesRepeated crystallization induces micro-precipitation.
Visualizing the Workflow

StockPrep Weigh 1. Weigh Solid (Amber Vial) Solvent 2. Add DMSO (Anhydrous) Weigh->Solvent Mix 3. Vortex & Sonicate (5 mins, RT) Solvent->Mix Filter 4. Filter (Optional) (0.22 µm PTFE) Mix->Filter Aliquot 5. Aliquot & Store (-20°C, Dark) Filter->Aliquot

Figure 2: Operational workflow for stock solution preparation.

Preparation of Aqueous Working Solutions

Challenge: Diluting a hydrophobic stock (DMSO) into a hydrophilic buffer (PBS/Media) can cause immediate precipitation (crashing out).

Protocol for 100 µM Working Solution:

  • Place the cell culture media or buffer (warm to 37°C) on a magnetic stirrer.

  • Set stirring to moderate speed (create a small vortex).

  • Slowly inject the DMSO stock into the center of the vortex.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Visual Check: Hold the solution against a light source. It should be clear (colored), not turbid. Turbidity indicates precipitation.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission.[1][2][3] (Reference for nitro-phenylenediamine solubility and stability profiles). Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 92743, 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. (Structural analog reference). Link

  • European Chemicals Agency (ECHA). Registration Dossier: Nitro-substituted phenylenediamines. (Safety and handling data). Link

Sources

Application

Application Notes and Protocols for the Recrystallization of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the purification o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- via recrystallization. The methodologies outlined herein are designed to be a robust starting point for researchers in synthetic chemistry and drug development, enabling the efficient removal of impurities and the isolation of a high-purity crystalline product. This document emphasizes the underlying chemical principles to empower users to adapt and optimize the protocols for their specific needs.

Introduction to the Purification of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is a complex organic molecule featuring multiple functional groups: two hydroxyls, a secondary amine, a primary aromatic amine, and a nitro group. This rich functionality makes it a potentially valuable building block in medicinal chemistry and materials science. However, synthetic routes to such molecules often yield crude products contaminated with starting materials, by-products, and colorimetric impurities.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle behind recrystallization is the differential solubility of a compound in a given solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor upon cooling) or be insoluble in the hot solvent (to be removed by hot filtration).

This guide will systematically walk through the process of developing a successful recrystallization protocol for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, from solvent selection to purity analysis.

Understanding the Physicochemical Properties and Potential Impurities

The molecular structure of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- dictates its physical and chemical properties, which in turn inform the purification strategy. The presence of multiple polar functional groups suggests a high affinity for polar solvents. A related compound, (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is described as a white or slightly yellow crystalline powder with a melting point of approximately 165 °C.[2]

Potential impurities in a crude sample may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Colored, high-molecular-weight species, which are common in reactions involving aromatic nitro compounds.[3]

The Recrystallization Workflow: A Conceptual Overview

The overall process of recrystallization can be broken down into several key stages, as illustrated in the workflow diagram below. Each stage is critical for achieving high purity and yield.

Recrystallization_Workflow Start Crude Solid Product Solvent_Screening Solvent System Screening Start->Solvent_Screening Dissolution Dissolution in Minimum Hot Solvent Solvent_Screening->Dissolution Select Optimal Solvent Decolorization Decolorization with Activated Charcoal (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration to Remove Insoluble Impurities Decolorization->Hot_Filtration Crystallization Slow Cooling to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolation of Crystals by Vacuum Filtration Crystallization->Isolation Washing Washing Crystals with Cold Solvent Isolation->Washing Drying Drying of Purified Crystals Washing->Drying Analysis Purity and Characterization Analysis Drying->Analysis

Caption: A conceptual workflow for the recrystallization process.

Protocol I: Solvent System Screening

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should exhibit a steep solubility curve for the target compound.

Rationale for Solvent Selection

Given the polar nature of the target molecule, polar solvents are the most logical choice. The principle of "like dissolves like" suggests that solvents capable of hydrogen bonding will be effective. A range of solvents with varying polarities should be screened.

Recommended Solvents for Screening

A suggested list of solvents to screen, from most polar to least polar, includes:

  • Water

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

Mixtures of these solvents can also be highly effective. For instance, an ethanol/water or isopropanol/water system can be fine-tuned to achieve the desired solubility profile.

Step-by-Step Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude, dry solid into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent in small portions until the solid dissolves. Do not add more than 2 mL of solvent in total for this small scale.

  • If the compound dissolves in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Record your observations for each solvent, noting the solubility at room and elevated temperatures, and the quality of the crystals formed upon cooling.

Interpreting Screening Results
ScenarioObservationInterpretation
Ideal Insoluble at room temperature, soluble when hot, forms crystals upon cooling.Excellent candidate for single-solvent recrystallization.
Too Soluble Dissolves readily at room temperature.Unsuitable as a single solvent. May be used as the "good" solvent in a two-solvent system.
Insoluble Does not dissolve even when hot.Unsuitable as a single solvent. May be used as the "poor" solvent in a two-solvent system.
Oils Out Forms an oil instead of crystals upon cooling.The boiling point of the solvent may be higher than the melting point of the compound, or impurities are preventing crystallization. Try a lower-boiling solvent or a more dilute solution.

Protocol II: Bulk Recrystallization of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

This protocol assumes that a suitable single solvent has been identified from the screening process.

Materials and Equipment
  • Crude 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional)

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Recrystallization Procedure

Detailed_Protocol cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_drying Drying A Place crude solid in Erlenmeyer flask B Add a small amount of solvent and bring to a boil A->B C Add hot solvent portion-wise until solid just dissolves B->C D Cool slightly, add activated charcoal (if needed) C->D If colored F Perform hot filtration to remove insoluble impurities/charcoal C->F If not colored E Reheat to boiling D->E E->F G Allow filtrate to cool slowly to room temperature F->G H Cool further in an ice bath to maximize yield G->H I Collect crystals by vacuum filtration H->I J Wash crystals with a small amount of cold solvent I->J K Dry crystals in a vacuum oven or desiccator J->K

Caption: Detailed experimental steps for bulk recrystallization.

  • Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add a small amount of the hot solvent to the flask containing the solid and bring the mixture to a boil on the hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution. The charcoal will adsorb colored impurities.

  • Hot Filtration : If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration. This is done by filtering the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization : Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize the yield of crystals.[1]

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing : While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying : Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point, or in a desiccator under vacuum.

Purity Assessment of the Recrystallized Product

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome for Pure Product
Melting Point Analysis To assess purity and identify the compound.A sharp melting point range (typically < 2 °C).
Thin Layer Chromatography (TLC) To compare the purified product to the crude material.A single spot for the purified product, with a different Rf value than any impurities present in the crude material.
High-Performance Liquid Chromatography (HPLC) To quantify purity.A single major peak, with purity typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any remaining impurities.A spectrum consistent with the expected structure of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, with no significant impurity peaks.
Infrared (IR) Spectroscopy To confirm the presence of key functional groups.Characteristic peaks for N-H, O-H, C-H, aromatic C=C, and N-O stretches.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, try adding a "seed" crystal from the crude material or scratching the inside of the flask.
Oiling Out The solution is too concentrated; the boiling point of the solvent is too high; impurities are present.Add more solvent and reheat to dissolve the oil, then cool again. Try a lower-boiling point solvent.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-warmed. Use ice-cold solvent for washing and use it sparingly.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated charcoal.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful recrystallization of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-. By systematically screening for an appropriate solvent system and carefully following the outlined procedures, researchers can achieve a high degree of purity, which is essential for subsequent applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • University of Canterbury. (n.d.). Recrystallisation. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

Sources

Method

Application Notes: Incorporating HC Red No. 3 into Non-Oxidative Hair Coloring Systems

Abstract This document provides a comprehensive technical guide for researchers, formulators, and cosmetic scientists on the effective incorporation of HC Red No. 3 into non-oxidative (semi-permanent) hair coloring syste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, formulators, and cosmetic scientists on the effective incorporation of HC Red No. 3 into non-oxidative (semi-permanent) hair coloring systems. It outlines the physicochemical properties of HC Red No. 3, details the underlying mechanism of direct dye deposition, and presents robust protocols for formulation, application, and performance evaluation. By elucidating the scientific principles and offering field-proven methodologies, this guide aims to facilitate the development of stable, efficacious, and safe hair color products.

Introduction to Non-Oxidative Hair Coloring

The demand for vibrant, temporary hair color has led to the significant growth of non-oxidative, or semi-permanent, hair dyes.[1] Unlike permanent oxidative systems, which use chemical reactions involving ammonia and peroxide to alter the hair's natural melanin, non-oxidative dyes work through a direct deposition mechanism.[2][3] These systems employ pre-formed color molecules, known as direct dyes, which adhere to the surface of the hair shaft.[2][4] The process is less damaging to the hair fiber as it does not require significant penetration of the cuticle or alteration of the hair's inner structure.[5]

HC Red No. 3 is a nitro-based direct dye widely used in the cosmetics industry to achieve red and auburn shades in semi-permanent and temporary hair color formulations.[6][7] Its small molecular size and chemical structure allow it to effectively stain the hair cuticle, providing a temporary color change that gradually fades over several washes.[5][8] This document serves as a detailed guide to leveraging the properties of HC Red No. 3 for optimal performance in non-oxidative coloring systems.

Physicochemical Profile of HC Red No. 3

A thorough understanding of the physical and chemical properties of HC Red No. 3 is fundamental to successful formulation development.

Chemical Identity:

  • Chemical Name: 2-[(4-Amino-2-nitrophenyl)amino]ethanol[9]

  • CAS Number: 2871-01-4[9]

  • Molecular Formula: C₈H₁₁N₃O₃[9]

  • Molecular Weight: 197.19 g/mol [9]

Table 1: Physicochemical Properties of HC Red No. 3

PropertyValue / DescriptionSource(s)
Appearance Fine, dark-maroon crystalline powder with a greenish cast.[7][9]
Solubility Soluble in ethanol and acetone. Slightly soluble in water (0.28% w/w). Requires heating to 70-80°C to dissolve effectively in aqueous systems.[7][10]
Melting Point 124–128 °C[7]
Octanol/Water Partition Coefficient (log P) 1.9 (Note: Log P is pH-dependent for ionizable molecules).[7][11]
UV-Vis λmax 245 nm, 298 nm, 506 nm[11]
Stability Stable for 65 days when protected from light at room temperature. Aqueous solutions in PEG are stable for up to 15 days when refrigerated.[11]
Purity Commercially available at ≥ 95% purity.[7]

Mechanism of Action in Non-Oxidative Systems

Non-oxidative hair coloring is a physical process governed by electrostatic interactions and diffusion. The hair's surface, composed primarily of the protein keratin, carries a net negative charge, especially in damaged or chemically treated areas.[4] HC Red No. 3 is a cationic (positively charged) molecule.[10] This charge differential creates a strong electrostatic attraction, causing the dye molecules to adhere to the hair cuticle.

The coloring process involves two key stages:

  • Adsorption: The positively charged HC Red No. 3 molecules are attracted to the negatively charged sites on the hair cuticle.

  • Diffusion: Due to their small size, some dye molecules can diffuse slightly between the cuticle layers and into the upper regions of the cortex, anchoring the color.[4][8]

This mechanism means the color is deposited primarily on the hair's surface, without chemically altering the natural hair pigment.[5] The color intensity is influenced by the hair's porosity; more porous hair will absorb more dye, leading to a more vibrant result.[5] As the color is not permanently bonded within the cortex, it is gradually removed with each shampooing cycle.[5]

G cluster_hair Hair Fiber cluster_formulation Coloring Formulation Cuticle Negatively Charged Hair Cuticle (Keratin) Cortex Cortex (Natural Pigment) Cuticle->Cortex 2. Limited Diffusion     (Anchoring) Dye HC Red No. 3 (+ charge) Dye->Cuticle 1. Electrostatic     Attraction caption Mechanism of HC Red No. 3 Deposition

Caption: Mechanism of HC Red No. 3 Deposition.

Regulatory & Safety Profile

When formulating with HC Red No. 3, it is critical to adhere to regional regulations and safety guidelines.

  • European Union: The Scientific Committee on Consumer Safety (SCCS) has deemed HC Red No. 3 safe for use in non-oxidative hair dye formulations at a maximum on-head concentration of 3.0%.[11][12]

  • Safety Considerations:

    • Sensitization: The SCCS notes that HC Red No. 3 has sensitizing potential.[12] A preliminary patch test is recommended before use to identify potential skin irritation in individuals.[13]

    • Nitrosamine Formation: As a secondary amine, HC Red No. 3 is susceptible to nitrosation. It must not be used in conjunction with nitrosating agents, and the final formulation should have a nitrosamine content below 50 ppb.[11][12]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies HC Red No. 3 in Group 3: "Not classifiable as to its carcinogenicity to humans."[7] It is important to distinguish HC Red No. 3 from FD&C Red No. 3 (erythrosine), a food colorant recently banned for ingestion by the FDA, as they are distinct chemical entities.[14][15][16] The FDA ban on FD&C Red No. 3 does not apply to the cosmetic use of HC Red No. 3 in hair dyes.

Core Formulation Principles

Developing a stable and effective non-oxidative hair color system with HC Red No. 3 requires careful selection of excipients.

  • pH: The pH of the final formulation is a critical parameter. An alkaline pH (optimally between 8.0 and 9.0) helps to slightly swell the hair cuticle, facilitating better dye penetration and adhesion.[10] However, a pH exceeding 9.0 can lead to the degradation of HC Red No. 3.[10]

  • Solvent System: Due to its limited water solubility, a co-solvent system is often necessary. Glycols (e.g., propylene glycol, butylene glycol) and fatty alcohols can aid in dissolving the dye and act as penetration enhancers.

  • Thickening Agents: A cream or gel base with appropriate viscosity is required for controlled application. Cationic or non-ionic thickeners (e.g., hydroxyethylcellulose, cetyl alcohol, stearyl alcohol) are preferred.

  • Surfactants: Avoid anionic surfactants (like Sodium Laureth Sulfate) as their negative charge can interact with the cationic HC Red No. 3, leading to precipitation and reduced efficacy.[10] Use non-ionic (e.g., Lauryl Glucoside, Coco Glucoside) or amphoteric surfactants if a cleansing effect is desired.[10]

  • Conditioning Agents: Incorporate cationic polymers (e.g., Polyquaternium-7) and fatty alcohols to improve combability, feel, and hair condition post-coloring.

  • Incompatible Ingredients: Avoid high concentrations of electrolytes (salts), which can destabilize the formulation and negatively impact color longevity.[10]

Application Protocols

Protocol 1: Preparation of a Prototypical Non-Oxidative Hair Color Cream (100g Batch)

This protocol describes the preparation of a basic conditioner-style base for depositing HC Red No. 3.

Phase A: Oil Phase

  • In a primary beaker, combine Cetearyl Alcohol (6.0g), Stearyl Alcohol (4.0g), and a suitable emulsifier like Ceteareth-20 (2.0g).

  • Heat to 75-80°C with gentle stirring until all components are melted and homogenous.

Phase B: Water Phase

  • In a separate beaker, combine Deionized Water (q.s. to 100g, approx. 80g), Propylene Glycol (5.0g), and a chelating agent like Disodium EDTA (0.1g).

  • Heat to 75-80°C.

Phase C: Dye Premix

  • In a small, separate beaker, heat a portion of the Propylene Glycol from Phase B to 70-80°C.

  • Disperse HC Red No. 3 (e.g., 1.0g for a 1% formulation) into the heated glycol with high-speed mixing until fully dissolved. This prevents dye agglomeration.[10]

Emulsification & Cooldown

  • Add Phase B to Phase A under moderate shear homogenization. Mix for 5-10 minutes to form a stable emulsion.

  • Begin cooling the emulsion. At 45-50°C, add the dissolved dye premix (Phase C) and mix until uniform.

  • Add any heat-sensitive ingredients like preservatives (e.g., Phenoxyethanol, 0.8g) and fragrance (0.2g).

  • Adjust the final pH to 8.5-9.0 using an appropriate alkalizing agent like aminomethyl propanol.

  • Continue gentle mixing until the cream cools to room temperature.

Protocol 2: Application and Processing on Hair Tresses
  • Preparation: Use standardized bleached or virgin hair tresses. Pre-wash the tresses with a clarifying shampoo, rinse thoroughly, and gently towel dry.

  • Application: Apply a standardized amount of the color cream (e.g., 2g of product per 1g of hair) to the tress, ensuring complete and even saturation.

  • Processing: Allow the product to process at room temperature for 20-30 minutes.[8] For increased intensity, processing time can be extended or gentle heat can be applied.

  • Rinsing: Rinse the tress thoroughly with lukewarm water until the water runs clear. Do not shampoo.

  • Drying: Allow the tress to air dry or use a blow dryer on a cool setting.

Evaluation & Quality Control Protocols

Comprehensive testing is required to ensure the stability, safety, and performance of the final product.[17][18]

Protocol 3: Stability Testing

Stability testing predicts the shelf-life and ensures the product maintains its intended properties under various conditions.[19]

  • Sample Storage: Place samples of the final formulation in their intended packaging at various conditions:

    • Real-Time: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH[19]

    • Cycle Testing: Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C)

  • Evaluation Points: Test samples at initial (T=0), 1-month, 2-month, and 3-month intervals for accelerated testing, and extend to 12, 24, or 36 months for real-time testing.[20]

  • Parameters to Assess:

    • Physical: Appearance, color, odor, viscosity, pH, and phase separation.[19][21]

    • Chemical: Assay of HC Red No. 3 concentration (using HPLC).

    • Microbiological: Test for microbial contamination at the beginning and end of the study.[19]

    • Packaging Compatibility: Check for any interaction, leakage, or degradation of the container.[19]

Protocol 4: Colorimetric Evaluation of Dye Deposition and Fade Resistance

Spectrophotometers provide objective color data, allowing for precise quantification of color deposition and fastness.[22]

G cluster_prep Preparation cluster_app Application cluster_fade Fade Testing cluster_analysis Data Analysis Tress_Prep Prepare Standardized Hair Tress Tress_Base Measure Baseline Lab* Reading 1 Tress_Prep->Tress_Base Tress_Dye Apply Color Cream (Protocol 2) Tress_Base->Tress_Dye Deposition Calculate Color Deposition ΔE(Reading 1 vs 2) Tress_Base->Deposition Tress_Dyed Measure Post-Dye Lab* Reading 2 Tress_Dye->Tress_Dyed Tress_Wash Perform N Cycles of Standardized Washing Tress_Dyed->Tress_Wash Tress_Dyed->Deposition Retention Calculate Color Retention ΔE(Reading 2 vs 3) Tress_Dyed->Retention Tress_Faded Measure Post-Wash Lab* Reading 3 Tress_Wash->Tress_Faded Tress_Faded->Retention caption Workflow for Colorimetric Evaluation

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting peak tailing in HPLC analysis of nitro-phenylenediamines

Topic: Troubleshooting peak tailing in HPLC analysis of Nitro-phenylenediamines (NPDs) Welcome to the NPD Technical Support Center Status: Online | Tier: Level 3 (Senior Application Support) Case ID: NPD-TAIL-001 Analyte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting peak tailing in HPLC analysis of Nitro-phenylenediamines (NPDs)

Welcome to the NPD Technical Support Center

Status: Online | Tier: Level 3 (Senior Application Support) Case ID: NPD-TAIL-001 Analytes: 2-nitro-p-phenylenediamine, 4-nitro-o-phenylenediamine, and related nitro-aromatic amines.

You are likely experiencing asymmetrical peak shapes (tailing) where the right half of the peak is wider than the left.[1] In nitro-phenylenediamine analysis, this is rarely a random error; it is a predictable chemical interaction between the basic amine functional groups of your analyte and the acidic silanols on your column's stationary phase.

This guide moves beyond generic advice to address the specific electronic behavior of NPDs.

Part 1: Diagnostic Triage

Before adjusting your chemistry, we must rule out hardware failure. Use this decision matrix to isolate the root cause.

Workflow: The Tailing Diagnostic Tree

DiagnosticTree Start Observation: USP Tailing Factor (Tf) > 1.5 Check1 Are ALL peaks tailing (including neutrals)? Start->Check1 Hardware HARDWARE ISSUE Dead volume, leak, or old column void. Check1->Hardware Yes Chemistry CHEMISTRY ISSUE Specific interaction with NPD functional groups. Check1->Chemistry No (Only NPDs tail) Action1 Inspect fittings/tubing Check detector time constant Hardware->Action1 Check2 Check Mobile Phase pH Chemistry->Check2 Check3 Check Column Type Chemistry->Check3 Action2 pH > 4.0? Silanols are ionized (-). Check2->Action2 Action3 Type A Silica? Non-endcapped? Check3->Action3

Figure 1: Diagnostic decision tree to distinguish between system voids (hardware) and silanol interactions (chemistry).

Metric Verification: Are you calculating Tailing correctly?

Do not rely on visual estimation. The USP Tailing Factor (


)  is the industry standard for pharmaceutical compliance.


  • 
     : Peak width at 5% of peak height.[2][3][4]
    
  • 
     : Distance from peak front to peak maximum at 5% height.[2][5]
    
  • Acceptance Criteria: Ideally

    
    . For complex NPD matrices, 
    
    
    
    is often acceptable.

Part 2: The Chemistry of the Problem

Why NPDs Tail: The Silanol Trap

Nitro-phenylenediamines possess two distinct functional groups that create a "push-pull" electronic environment:

  • Amino groups (

    
    ):  Basic. These can protonate to form 
    
    
    
    .
  • Nitro group (

    
    ):  Electron-withdrawing. While this reduces the basicity of the ring compared to pure aniline, the molecule remains basic enough to interact with the stationary phase.
    

The Mechanism: At neutral or mid-range pH (pH 4–7), the residual silanols (


) on the silica surface deprotonate to form Silanates (

)
. Your NPD analyte, likely protonated (

), is electrostatically attracted to these negative sites. This "sticking" slows down a portion of the analyte population, creating the tail.[6][7]
Visualizing the Interaction

Mechanism cluster_silica Silica Surface (Stationary Phase) Silanol Si-O⁻ C18 C18 Chain Analyte NPD (R-NH₃⁺) Analyte->Silanol Ionic Attraction (CAUSE OF TAILING) Analyte->C18 Hydrophobic Retention (Desired)

Figure 2: The competing retention mechanisms. The red dashed line represents the unwanted secondary interaction causing tailing.

Part 3: Solutions & Protocols

Solution A: Mobile Phase Optimization (The "Golden Mix")

The most effective fix is to control the ionization state of both the silanol and the analyte.

Strategy: Low pH (< 3.0).

  • Why: At pH 2.5, surface silanols are protonated (

    
    , neutral). Even if the NPD is protonated (
    
    
    
    ), it will not stick to the neutral silanol surface.
Protocol: Phosphate Buffer Preparation (pH 2.5)

Use this buffer instead of plain water/formic acid.

  • Dissolve: 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water (25 mM concentration).
    
  • Adjust: Add Phosphoric Acid (

    
    , 85%) dropwise while monitoring with a calibrated pH meter until pH reaches 2.5 ± 0.1 .
    
  • Dilute: Top up to 1000 mL with water.

  • Filter: Pass through a 0.2 µm nylon filter to remove particulates.

  • Mix: Combine with Acetonitrile or Methanol as per your gradient.

Solution B: Mobile Phase Modifiers (The "Blockers")

If low pH is not possible (e.g., stability issues), use a "sacrificial base" that competes for silanol sites.

ModifierConcentrationMechanismPros/Cons
Triethylamine (TEA) 5–10 mMSilanol Blocker. Stronger base than NPD; saturates silanol sites.Best for peak shape. Can suppress MS signal. High pH drift risk.
Trifluoroacetic Acid (TFA) 0.05–0.1%Ion Pairing. Forms neutral pair with amine; suppresses silanols (low pH).Good peak shape.[1][8][9] Severe MS signal suppression. Difficult to wash out of columns.
Ammonium Acetate 10–20 mMBuffer. Weak silanol suppression.MS friendly. Often insufficient for strong amines.
Solution C: Column Selection

If chemistry adjustments fail, your column technology may be outdated for basic analytes.

  • Avoid: "Type A" Silica (high metal content, acidic silanols).

  • Choose:

    • Base-Deactivated Silica (BDS): Chemically treated to reduce silanol activity.

    • End-capped Columns: A secondary bonding step (e.g., trimethylchlorosilane) covers residual silanols.[8]

    • Hybrid Particles (e.g., Waters XBridge, Agilent Zorbax Extend): Can withstand high pH (up to 12). Note: At pH 10, NPDs are neutral and will not tail, but standard silica dissolves at this pH.

Part 4: Frequently Asked Questions (FAQs)

Q: I added TEA but the retention time shifted drastically. Why? A: TEA effectively "deactivates" the polar sites on the column. If your separation relied partly on those silanol interactions (mixed-mode retention), the analyte will elute faster. This is actually a sign that you are now seeing the "true" hydrophobic retention.

Q: Can I just increase the temperature to fix tailing? A: Increasing temperature (e.g., to 40–50°C) increases mass transfer kinetics, which can sharpen peaks. However, for NPDs, if the root cause is silanol interaction, temperature alone is a "band-aid." It must be combined with proper pH control.[9]

Q: My USP Tailing Factor is 1.8. Is this a failure? A: In a pure drug substance assay, yes (Limit is usually 1.5). However, for trace impurity analysis or stability-indicating methods involving complex amine mixtures, a


 of up to 2.0 is sometimes scientifically defended if resolution (

) between critical pairs remains > 2.0.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia.
  • McCalley, D. V. (2023). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Chemical Communications. Link

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Technical Note on Silanol Activity). Link

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Guide on secondary interactions). Link

  • LCGC North America. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.Link

Sources

Optimization

Technical Support Center: Synthesis of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol

This guide functions as a specialized Technical Support Center for the synthesis of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol . Unlike standard literature reviews, this content is structured as a troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol .

Unlike standard literature reviews, this content is structured as a troubleshooting and optimization manual designed for bench scientists. It distinguishes the target molecule (a nitrophenylenediamine dye intermediate) from the structurally distinct chloramphenicol base (2-amino-1-(4-nitrophenyl)-1,3-propanediol), a common confusion in database searches.[1][2][3][4]

[1][2][3][4]

Case ID: OPT-YIELD-SNAR-04 Status: Active Support Tier: Level 3 (Process Chemistry)[1][2][3][4][5]

Core Directive & Reaction Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1][3][4][5] You are displacing a halogen (leaving group) on an activated benzene ring using the primary amine of serinol (2-amino-1,3-propanediol).[1][2][3][4]
The Master Protocol (Standard Operating Procedure)
  • Substrate: 2-Chloro-5-nitroaniline (CAS: 6283-25-6).[1][2][3][4][5] Note: The chloro group is activated by the para-nitro group.[4][5]

  • Nucleophile: 2-Amino-1,3-propanediol (Serinol).[1][2][3][4][5]

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1][3][4][5]
  • Solvent: Water/Ethanol (1:[1][2][3][4][5]1) or DMSO (for kinetics).[1][4][5]

Mechanism & Workflow Visualization

The following diagram illustrates the reaction flow and critical control points (CCPs).

ReactionLogic Start Start: 2-Chloro-5-nitroaniline Complex Meisenheimer Complex (Transition State) Start->Complex + Serinol + Heat (80-90°C) SideRxn Side Reaction: Dimerization (Low Probability) Start->SideRxn If Serinol Low Reagent Reagent: Serinol (1.2 eq) Reagent->Complex Base Base: Na2CO3 (Scavenger) Base->Complex Neutralizes HCl Product Product: 2-[(2-amino-4-nitrophenyl) amino]-1,3-propanediol Complex->Product - Cl-

Figure 1: Reaction logic flow for the


 coupling of serinol with the activated nitroaniline substrate.

Troubleshooting Guides (Symptom-Based)

Select the symptom you are observing in your reactor/flask to find the immediate solution.

Issue A: Low Yield (< 50%) with Unreacted Starting Material

Diagnosis: The reaction kinetics are too slow, or the leaving group is not sufficiently activated.[4][5] Context:


 reactions with chloride are slower than fluoride. 2-chloro-5-nitroaniline is moderately activated (nitro is para to Cl), but water/ethanol reflux (approx. 80-90°C) may be insufficient.[1][2][3][4][5]
Potential CauseVerification TestCorrective Action
Insufficient Temperature Check reflux temp. If <95°C, kinetics stall.[4][5]Switch solvent to n-Propanol or DMSO to achieve >100°C.
HCl Inhibition Check pH.[1][2][3][4][5] If acidic (<7), amine is protonated.[4][5]Ensure 2.0 eq of Base (

).[1][4][5] Protonated serinol cannot react.[3][4][5]
Stirring Efficiency Is the mixture biphasic?Use a Phase Transfer Catalyst (e.g., TBAB 5 mol%) if using water/toluene.[1][4][5]
Issue B: Product "Oils Out" / Sticky Gum Formation

Diagnosis: The product is highly polar (two hydroxyls + diamine core) and holds solvent tenaciously.[1][3][4][5] Context: This molecule often forms a supersaturated oil in aqueous mixtures rather than crystallizing.[1][3][4][5]

Potential CauseVerification TestCorrective Action
Impure Profile TLC shows multiple spots (smearing).[1][2][3][4][5]Seeding: Obtain a pure seed crystal.[1][3][4][5] Cool slowly from 80°C to 20°C (5°C/hour).[1][4][5]
Solvent Trap NMR shows trapped Ethanol/Water.[1][3][4][5]Azeotropic Distillation: Add i-PrOH and rotovap to dryness to break hydration shells.[1][2][3][4][5]
Wrong pH pH > 10 during workup.Adjust pH to neutral (7.0-7.5) . Free base precipitates better than salts.[3][4][5]
Issue C: Dark Impurities / Tarry Residue

Diagnosis: Oxidation of the phenylenediamine motif.[1][3][4][5] Context: Compounds with amino groups ortho/para to each other are highly susceptible to air oxidation (forming quinone imines).[1][3][4][5]

Potential CauseVerification TestCorrective Action
Oxidative Stress Reaction mixture turns black rapidly.[1][2][3][4][5]Inert Atmosphere: Sparge solvents with

for 15 mins. Run under Nitrogen balloon.
Thermal Decomp Temp > 140°C.Limit temperature to 110°C max .
Light Sensitivity N/AWrap flask in aluminum foil during reaction and workup.

Optimization Logic (Critical Process Parameters)

To move from "working" to "optimized" (Yield > 85%, Purity > 98%), follow this decision matrix.

Optimization Problem Optimization Goal: Maximize Yield > 85% SolventChoice Solvent Selection Problem->SolventChoice Stoich Stoichiometry Problem->Stoich Workup Workup Strategy Problem->Workup Water Water (Green) Problem: Solubility SolventChoice->Water DMSO DMSO (Polar) Problem: Workup SolventChoice->DMSO Alcohol n-Butanol (Optimal) High Temp + Easy Workup SolventChoice->Alcohol Ratio1 1:1 Ratio Risk: Incomplete Stoich->Ratio1 Ratio2 1.5 eq Serinol Benefit: Drives Kinetic Stoich->Ratio2 Extract Extraction (EtOAc) Poor Efficiency Workup->Extract Precip Cooling Crystallization (0°C + Seeding) Workup->Precip

Figure 2: Decision matrix for optimizing reaction conditions.

Recommended Optimized Protocol
  • Solvent: n-Butanol (Boiling point ~117°C allows faster rate than ethanol; easier to remove than DMSO).[1][2][3][4][5]

  • Stoichiometry: 1.0 eq 2-Chloro-5-nitroaniline : 1.3 eq Serinol : 2.0 eq

    
    .[1][2][3][4][5]
    
  • Procedure:

    • Suspend Aniline and Carbonate in n-Butanol.[1][2][3][4][5]

    • Add Serinol.[4][5]

    • Reflux (115°C) for 6–8 hours.[1][4][5] Monitor by HPLC/TLC.[3][4][5]

    • Hot Filtration: Filter hot to remove inorganic salts (

      
      , Excess Carbonate).[1][3][4][5]
      
    • Crystallization: Cool filtrate slowly to 0°C. The product should crystallize out.

Frequently Asked Questions (FAQs)

Q: Can I use 2-fluoro-5-nitroaniline instead of the chloro- derivative? A: Yes, and it is better. The fluoride is a much better leaving group in


 reactions due to the high electronegativity of fluorine creating a stronger dipole, which stabilizes the Meisenheimer complex intermediate.[1][2][3][4][5] Yields are typically 10-15% higher and reaction times shorter.[1][2][4] However, the fluoro- starting material is significantly more expensive.[1][2][4][5]

Q: My product is water-soluble and I can't extract it. What do I do? A: Do not use water as your primary reaction solvent if you lack reverse-phase purification capabilities.[1][2][3][4][5]

  • Rescue: Saturate the aqueous layer with NaCl (Salting out) and perform exhaustive extraction with n-Butanol or THF .[1][2][3][4][5]

  • Prevention:[1][2][3][4][5] Use the n-Butanol optimized protocol above, where the product crystallizes directly from the organic phase.[2][4][5]

Q: Is this the same as Chloramphenicol base? A: No.

  • Target: 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol (Aniline derivative, Nitrogen-Carbon bond).[1][2][3][4]

  • Chloramphenicol Base: 2-amino-1-(4-nitrophenyl)-1,3-propanediol (Phenyl-Carbon bond).[1][2][3][4][6]

  • Warning: Do not use physical data (MP, NMR) from Chloramphenicol base to validate your product.[4][5] They are structural isomers but chemically distinct.[3][4][5]

Q: Why does the reaction turn red/orange? A: This is normal. Nitroanilines are deeply colored (auxochromes).[1][4][5] The shift from a chloro-nitroaniline to a diamino-nitrobenzene usually results in a bathochromic shift (deeper red/purple) due to increased conjugation and electron donation from the new amine.[1][2][4][5]

References

  • National Toxicology Program (NTP). (1992).[1][3][4][5] NTP Technical Report on the Toxicology and Carcinogenesis Studies of HC Red No. 3. (Confirming the synthesis class of nitro-phenylenediamines via

    
    ). 
    
  • Cosmetic Ingredient Review (CIR). (2012).[1][3][4][5] Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology. (Provides physicochemical properties and impurity profiles for the ethanolamine analog, applicable to the serinol analog).

  • PubChem Compound Summary. (2024). HC Red No. 3 (Structural Analog). (Source for general safety and handling of nitro-phenylenediamine dyes).[1][2][3][4] [1][5]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for

    
     mechanism kinetics: Halogen leaving group order F > Cl > Br > I).[1][4][5]
    

Sources

Troubleshooting

improving color fastness of 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol formulations

Technical Support Center: 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol Formulations User Guide: Formulation & Stability Optimization Molecule Classification: Semi-Permanent Nitroaniline Dye (Hydrophilic Derivative) P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-[(2-amino-4-nitrophenyl)amino]-1,3-propanediol Formulations

User Guide: Formulation & Stability Optimization

Molecule Classification: Semi-Permanent Nitroaniline Dye (Hydrophilic Derivative) Primary Challenge: High water solubility (due to the 1,3-propanediol moiety) leading to rapid washout (poor wet fastness) and UV-induced nitro-reduction (color shift).[1]

Module 1: Solubility & Penetration (The "Push" Phase)

The Problem: This molecule possesses a 1,3-propanediol tail, making it significantly more hydrophilic (water-loving) than standard ethanolamine-based dyes (e.g., HC Red No. 3).[1] While this improves formulation solubility, it creates a "partitioning penalty." The dye prefers the aqueous shampoo phase over the keratinized hair shaft, causing it to wash out easily.

The Solution: Solvent-Assisted Partitioning You must create a solvent matrix that lowers the dye's affinity for the vehicle and increases its affinity for the hair cortex.

Protocol 1.1: The "Benzyl-Carbonate" Solvent System Rationale: Benzyl alcohol acts as a plasticizer for the hair cuticle, while propylene carbonate improves the dye's solubility in the lipid layers of the hair.

ComponentFunctionRecommended % (w/w)Mechanism
Benzyl Alcohol Penetration Enhancer2.0% - 4.0%Swells the cuticle; increases diffusion coefficient.[1]
Propylene Carbonate Co-solvent1.0% - 3.0%Increases partition coefficient into keratin.[1]
Ethoxydiglycol Coupling Agent3.0% - 5.0%Bridges the aqueous phase and the hydrophobic hair surface.
pH Adjuster Ionization ControlpH 9.0 - 10.0Keeps the amine unprotonated for maximum penetration.[1]

Troubleshooting Q&A:

Q: My formulation is clear, but the color uptake on hair is weak. A: Your solvent system might be too good. If the dye is too happy in your water/surfactant mix, it won't leave. Action: Reduce the surfactant load (especially anionics like SLS) and increase the Benzyl Alcohol concentration to drive the "push" effect.

Module 2: Wash Fastness (The "Lock" Phase)

The Problem: Because the dye is non-reactive (no oxidative coupling) and hydrophilic, it diffuses out of the hair during rinsing.

The Solution: Hydrophobic Barrier Formation You cannot chemically bind the dye, so you must physically trap it or seal the exit path.

Protocol 2.1: Cationic Polymer Sealing Use a high-charge density cationic polymer that complexes with the hair surface after the dye has penetrated.

  • Dye Phase: Apply dye in a simple lamellar gel network (Fatty Alcohol + Cationic Surfactant).[1]

  • Sealing Phase: Incorporate Polyquaternium-37 or Amodimethicone (amine-functionalized silicone).[1]

Experimental Workflow (Graphviz):

FormulationWorkflow cluster_0 Fastness Mechanism RawDye Raw Dye (Hydrophilic) SolventMix Solvent Phase (Benzyl Alc. + Carbonate) RawDye->SolventMix Solubilization Emulsion Lamellar Gel Network (Fatty Alcohol + Cationic) SolventMix->Emulsion Incorporation HairShaft Hair Cortex (Swollen) Emulsion->HairShaft Diffusion (30 min) Washout Washout Risk (Desorption) HairShaft->Washout Water Rinse PolymerSeal Polymer Seal (Polyquaternium-37) HairShaft->PolymerSeal Conditioning Step PolymerSeal->Washout Blocks

Caption: Figure 1. The "Push-Lock" mechanism.[1] Solvents drive the hydrophilic dye into the cortex; cationic polymers seal the cuticle to prevent desorption.

Module 3: Photostability & Chemical Integrity

The Problem: The nitro group (-NO2) is susceptible to photoreduction (turning into an amine) or oxidation, leading to a color shift from Red/Violet to a dull Brown or Green.[1]

The Solution: Antioxidant & UV Shielding Nitro dyes require a specific antioxidant package. Standard Vitamin C (Ascorbic Acid) can sometimes be too reducing and actually degrade the nitro group.

Protocol 3.1: Stabilization System

  • UV Filter: Benzophenone-4 (water-soluble) at 0.5% protects the chromophore in the bottle and on the hair.[1]

  • Antioxidant: Use Erythorbic Acid (0.1%) or Sodium Citrate .[1] Avoid strong reducing agents like Sodium Metabisulfite if possible, as they can attack the nitro group.

  • Chelator: Disodium EDTA (0.1%) is mandatory to prevent metal-ion catalyzed oxidation (copper from water pipes is a major enemy of nitro dyes).[1]

Troubleshooting Q&A:

Q: The dye powder turned dark brown in storage. A: This is likely oxidative degradation or hydrolysis of the propanediol tail. Action: Store the raw material under nitrogen. In formulation, ensure pH is < 9.5 for long-term stability; if high pH is needed for application, use a dual-chamber system (mix before use).[1]

Module 4: Safety & Regulatory (Crucial for 2-Amino-4-Nitro Isomers)

The Risk: Isomers with the "2-amino-4-nitro" configuration (ortho-phenylenediamine derivatives) have a higher risk of mutagenicity compared to their "4-amino-2-nitro" counterparts.[1] Furthermore, secondary amines can form nitrosamines.[2]

Self-Validating Safety Protocol:

  • Nitrosamine Check: You must verify that your formulation is free of nitrosating agents (e.g., no Bronopol, no nitrites).

  • Purity Assay: Ensure the raw material has < 50 ppb nitrosamine content.[2][3]

  • Impurity Profiling: Run HPLC to check for free 4-nitro-o-phenylenediamine , which is a known sensitizer and potential mutagen.[1]

References

  • Scientific Committee on Consumer Safety (SCCS). (2010).[1][2][3] Opinion on HC Red n° 3. European Commission.[1][2] Retrieved from [Link]

    • Note: Provides the baseline physicochemical data for nitroaniline ethanol derivatives, applicable to propanediol analogues.
  • Burnett, C. L., et al. (2011). Final Report on the Safety Assessment of HC Red No. 3 as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • Corbett, J. F. (1984). The Chemistry of Hair-Care Products: Hair Dyes. Journal of the Society of Dyers and Colourists. Foundational text on the diffusion kinetics of nitro dyes.
  • Robbins, C. R. (2012). Chemical and Physical Behavior of Human Hair. Springer Science & Business Media.[1]

    • Authoritative source on solvent-assisted penetration into the hair cortex.[1]

Sources

Optimization

addressing pH instability of HC Red No. 3 in alkaline environments

Subject: Addressing pH Instability & Solubility Drifts of HC Red No. 3 in Alkaline Matrices Document ID: TSC-HCR3-2024-V2 Audience: Formulation Chemists, R&D Scientists, Regulatory Affairs[1] Executive Summary & Mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Addressing pH Instability & Solubility Drifts of HC Red No. 3 in Alkaline Matrices Document ID: TSC-HCR3-2024-V2 Audience: Formulation Chemists, R&D Scientists, Regulatory Affairs[1]

Executive Summary & Mechanism of Action

The Core Issue: HC Red No. 3 (2-((4-amino-2-nitrophenyl)amino)ethanol) acts as a semi-permanent (direct) hair dye.[1][2][3] Its chromophore relies on a "push-pull" electronic system where the electron-donating amine groups interact with the electron-withdrawing nitro group.[1]

In highly alkaline environments (pH > 9.0), particularly those using ammonia or strong ethanolamines, this molecule faces two distinct stability challenges:

  • Reversible Spectral Shift (Ionization): Deprotonation of the amine or hydroxyl moieties alters the conjugation length, causing a bathochromic or hypsochromic shift (drifting from red to dull orange/brown).

  • Irreversible Degradation (Hydrolysis/Oxidation): While the nitroaniline core is robust, the ethanolamine side chain renders it susceptible to oxidative attack (if peroxide is present) or slow hydrolysis in high-pH/high-temperature storage, leading to precipitation and loss of color value.[1]

Diagnostic Module: Root Cause Analysis

Q: Why does my formulation show "color drift" after 4 weeks at 45°C?

A: This is likely a solubility-driven crystallization rather than chemical decomposition.[1] HC Red No. 3 has a LogP of ~0.5 but exhibits poor water solubility (~0.28%). In alkaline bases, the ionic strength increases. If your solvent system (glycols/alcohols) is insufficient, the dye crystallizes out as fine needles, which appear visually as a "dull brown" shift compared to the vibrant red of the dissolved molecular state.

Q: The HPLC shows a new peak at retention time 2.5 min. What is it?

A: If you are using an oxidative system (with H₂O₂), this is likely a breakdown product. Although HC Red No. 3 is a non-oxidative dye, it is often used in oxidative bases. Under high pH and oxidation, the secondary amine can undergo cleavage or ring oxidation.

  • Check: Does the peak match 4-amino-2-nitroaniline? (A potential hydrolysis product).

Visualizing the Failure Pathway

HCRed3_Failure_Mode RawMaterial HC Red No. 3 (Dissolved State) AlkalineShock Alkaline Environment (pH > 9.5) RawMaterial->AlkalineShock SolubilityFail Ionic Strength Increase (Salting Out) AlkalineShock->SolubilityFail Low Solvent Ratio SpectralShift Amine Deprotonation (Reversible) AlkalineShock->SpectralShift pKa Interaction OxidativeStress Oxidative Attack (If H2O2 present) AlkalineShock->OxidativeStress + Peroxide Precipitation Crystallization (Loss of Chroma) SolubilityFail->Precipitation ColorChange Bathochromic Shift (Red -> Orange) SpectralShift->ColorChange Degradation Ring Cleavage/Hydrolysis (Irreversible) OxidativeStress->Degradation

Figure 1: Critical failure pathways for HC Red No. 3 in formulation matrices.[1]

Formulation Stabilization Strategy

Q: How do I stabilize HC Red No. 3 in a pH 10 ammonia base?

A: You must construct a "Solvent Shield" and control the "Alkalinity Source."

Protocol 1: The Solvent Shield System HC Red No. 3 requires a specific polarity balance. Water alone causes precipitation.

  • Primary Solvent: Water[1]

  • Coupling Agent (Critical): Ethoxydiglycol (Transcutol) or Propylene Glycol.[1]

  • Recommended Ratio: Minimum 5:1 ratio of Solvent:Dye. (e.g., if using 1% Dye, use 5% Propylene Glycol).

Protocol 2: Alkalinity Source Selection Ammonia (NH₃) is volatile and creates high ionic shock.

  • Recommendation: Switch to Aminomethyl Propanol (AMP) or Monoethanolamine (MEA) if possible.[1] These organic bases provide a more stable dielectric environment for the nitro dye than inorganic ammonia, reducing the rate of crystallization.

Q: Can I use antioxidants? A: Yes. If you observe fading (oxidation), incorporate Erythorbic Acid (0.2%) or Sodium Sulfite .[1] Note: Sulfites can bleach some direct dyes; Erythorbic acid is generally safer for nitroanilines.

Troubleshooting Data Matrix
ObservationProbable CauseCorrective Action
Sediment at bottom Solubility limit exceededIncrease Ethoxydiglycol or Benzyl Alcohol levels.[1]
Color shifts Orange pH > pKa of amineAdjust pH to < 9.5 or accept shift (reversible on hair).
Color fades (Pale) Oxidative degradationAdd Erythorbic Acid; Exclude air during mixing.
Spotty dyeing Dye crystallizationPre-solubilize dye in hot glycol (50°C) before adding to water phase.
Validation Protocols (Self-Validating Systems)

Use these protocols to verify your formulation's stability.

Protocol A: The "Cold-Shock" Solubility Test

Purpose: To ensure the dye remains dissolved during shipping/storage.[1]

  • Preparation: Prepare formulation at target concentration (e.g., 1%).

  • Thermal Cycle:

    • Store at 4°C for 24 hours.

    • Thaw to 25°C for 4 hours.

    • Repeat 3 times.

  • Analysis: Centrifuge a sample at 3000 RPM for 10 minutes.

  • Pass Criteria: No visible pellet/sediment at the bottom of the tube.

Protocol B: High-Alkalinity Heat Stress

Purpose: To simulate 1-year shelf life.

  • Setup: Seal formulation in glass (inert) and HDPE (packaging simulation) vials.

  • Condition: Incubate at 45°C for 8 weeks.

  • Measurement:

    • Dilute 1:100 in Methanol.

    • Measure Absorbance at

      
       (approx 505 nm).
      
  • Pass Criteria:

    
    Absorbance < 5% compared to Day 0.
    
Optimization Workflow Diagram

Stabilization_Workflow Start Start Formulation SolventStep Add Co-Solvent (Propylene Glycol > 5%) Start->SolventStep MixStep Pre-Mix Phase (50°C) SolventStep->MixStep BufferStep Adjust pH (AMP/MEA) MixStep->BufferStep QC_Check Stress Test (45°C / 4 Weeks) BufferStep->QC_Check Decision Precipitation? QC_Check->Decision Decision->SolventStep Yes (Increase Solvent) Final Release Batch Decision->Final No

Figure 2: Step-by-step optimization loop for preventing HC Red No. 3 instability.

References & Authoritative Grounding
  • Scientific Committee on Consumer Safety (SCCS). (2010).[4][5] Opinion on HC Red n° 3. SCCS/1293/10. European Commission.[5][6]

    • Significance: Defines the safety profile, purity requirements, and stability data under oxidative and non-oxidative conditions.

    • [1]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3465817, HC Red 3.

    • Significance: Provides chemical structure (CAS 2871-01-4), molecular weight, and physical properties (LogP) essential for solubility calculations.[1]

    • [1]

  • Cosmetic Ingredient Review (CIR). (2012). Final Report on the Safety Assessment of HC Red No. 3.

    • Significance: Reviews historical stability data and toxicological endpoints.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Analytical Validation for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

The following guide details the validation of analytical methods for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , a nitro-phenylenediamine derivative used in cosmetic formulations (specifically semi-permanent hai...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of analytical methods for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- , a nitro-phenylenediamine derivative used in cosmetic formulations (specifically semi-permanent hair dyes).

This guide is structured to address the specific challenges of analyzing polar, ionizable nitro-aromatic amines, distinguishing them from structural isomers, and ensuring compliance with regulatory standards such as the SCCS Notes of Guidance and ICH Q2(R1) .

Executive Summary & Molecule Profile

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is a direct hair dye belonging to the class of nitro-phenylenediamines. Its structure consists of a serinol (2-amino-1,3-propanediol) backbone linked to a 2-amino-4-nitrophenyl moiety.

  • Chemical Class: Nitro-phenylenediamine (Direct Dye).

  • Critical Analytical Challenge: The molecule possesses high polarity and potential for isomerism (e.g., positional isomers of the nitro/amino groups). Distinguishing it from degradation products (such as p-phenylenediamine derivatives) and potential nitrosamine impurities is critical for safety assessment.

  • Primary Application: Quantification in raw materials and finished cosmetic formulations (oxidative and non-oxidative).

Structural Context

The molecule contains multiple hydrogen bond donors/acceptors (hydroxyl and amino groups), making it highly retained on polar-embedded stationary phases but prone to peak tailing on standard C18 columns due to silanol interactions.

Comparative Analysis of Analytical Methodologies

For the validation of this specific nitro-phenylenediamine, we compare the three dominant methodologies. HPLC-DAD is identified as the "Gold Standard" for routine QC due to its robustness and cost-effectiveness, while LC-MS/MS is required for trace impurity profiling.

FeatureMethod A: HPLC-DAD (Recommended for QC) Method B: UHPLC-MS/MS (Trace Analysis) Method C: HPTLC (High-Performance TLC)
Principle Separation on C18/Phenyl-Hexyl + UV-Vis detection (254/500 nm).Rapid separation + Triple Quadrupole Mass Spec (MRM mode).Planar chromatography + Densitometry.
Sensitivity (LOD) Moderate (0.5 - 1.0 µg/mL).High (1 - 10 ng/mL).Low (5 - 10 µg/mL).
Selectivity High (with optimized gradient). Distinguishes isomers via retention time & UV spectra.Very High (Mass + Fragmentation pattern).Moderate (Band overlap possible).
Throughput Medium (20-30 min run time).High (< 10 min run time).High (Parallel processing).
Cost/Sample Low ($).High (

$).[1]
Low ($).[1]
Primary Use Case Purity assay, Stability testing, Finished product quantification. Nitrosamine screening, Trace impurity ID, Biological matrices. Raw material ID, Quick screening.

Expert Validation Protocol: HPLC-DAD

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes immediately.

Chromatographic Conditions[2]
  • System: HPLC with Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Agilent Zorbax Bonus-RP or Waters XBridge Phenyl), 250 x 4.6 mm, 5 µm.

    • Rationale: Nitro-aromatic amines show superior selectivity on Phenyl phases due to pi-pi interactions, improving separation from matrix interferences compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (Buffer).

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Signal A: 254 nm (Aromatic ring).

    • Signal B: 480-520 nm (Visible region for the specific red/violet chromophore).

    • Spectrum Scan: 200–600 nm (for peak purity confirmation).

Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
20.01090Gradient Ramp
25.01090Wash
25.1955Re-equilibration
30.0955Stop
Sample Preparation Workflow

The extraction efficiency is critical for hair dye formulations containing waxes and surfactants.

SamplePrep Start Sample Weighing (0.5g Formulation) Solvent Add 25mL Solvent (50:50 ACN:Water + 0.1% Ascorbic Acid) Start->Solvent Sonicate Ultrasonication (15 min, <40°C) Solvent->Sonicate Antioxidant prevents oxidation Cool Cool to Room Temp Dilute to Vol (50mL) Sonicate->Cool Filter Filtration (0.45 µm PTFE/Nylon) Cool->Filter Remove matrix Dilute Dilution to Working Conc. (e.g., 50 µg/mL) Filter->Dilute Inject HPLC Injection Dilute->Inject

Figure 1: Optimized Sample Preparation Workflow. Note the addition of Ascorbic Acid to prevent oxidation of the amino group during extraction.

Validation Parameters & Acceptance Criteria

Based on ICH Q2(R1) and SCCS/1358/10 , the following parameters must be validated.

Specificity (Peak Purity)
  • Test: Inject the analyte in the presence of known impurities (e.g., 4-amino-2-nitrophenol) and formulation matrix (placebo).

  • Requirement: Resolution (Rs) > 1.5 between the analyte and nearest peak.[2]

  • DAD Check: Peak Purity Index > 990 (or purity angle < purity threshold).

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Data:

    Level (%) Concentration (µg/mL) Peak Area (mAU*s)
    50 25.0 12500
    75 37.5 18750
    100 50.0 25000
    125 62.5 31250

    | 150 | 75.0 | 37500 |[3]

  • Acceptance:

    
    ; Residuals < 2%.
    
Accuracy (Recovery)
  • Test: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 95.0% – 105.0% with RSD < 2.0%.

Precision (Repeatability)
  • Test: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD of retention time < 0.5%; RSD of peak area < 1.0%.

Limit of Detection (LOD) / Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≥ 3

    • LOQ: S/N ≥ 10

Decision Logic for Method Selection

Use the following decision tree to select the appropriate validation path based on your specific analytical needs (e.g., raw material purity vs. trace contamination).

MethodSelection Start Define Analytical Goal Goal1 Raw Material Purity (>95%) Start->Goal1 Goal2 Finished Product Quantification Start->Goal2 Goal3 Trace Impurities (Nitrosamines <50ppb) Start->Goal3 MethodA HPLC-DAD (UV 254/500nm) Goal1->MethodA Check Interference? Goal2->Check MethodB LC-MS/MS (MRM Mode) Goal3->MethodB Check->MethodA No Matrix Effect Check->MethodB Complex Matrix

Figure 2: Decision Tree for Analytical Method Selection.

References

  • Scientific Committee on Consumer Safety (SCCS). (2010). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and Their Safety Evaluation, 7th Revision. SCCS/1358/10. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Commission. (2011).[4] Opinion on HC Red n° 10 + HC Red n° 11. SCCS/1406/11.[5] (Reference for structural analogues and validation limits). [Link]

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column. (Reference for column selection logic). [Link]

Sources

Comparative

A Comparative Guide to the Qualification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol as a Pharmaceutical Reference Standard

Executive Summary In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used for identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and drug products. This guide provides an in-depth, comparative analysis of the essential methodologies for the comprehensive qualification of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, a critical intermediate and known impurity of the antibiotic Chloramphenicol.[1] We will move beyond a simple listing of tests, instead exploring the scientific rationale behind employing a multi-technique, orthogonal approach to establish an unimpeachable reference standard. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly guidelines Q3A(R2) and Q7, ensuring regulatory compliance and scientific robustness.[2][3]

The Imperative of a Qualified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base.[4] Its qualification is not merely a preliminary check but a rigorous scientific investigation to confirm its structure and determine its purity with a high degree of confidence. For a compound like 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, which may be used to track the fate of impurities in a drug substance or to validate analytical methods, an unqualified standard can lead to erroneous batch release decisions, jeopardizing patient safety and causing significant regulatory delays.

The qualification process establishes a documented chain of evidence for the standard's identity, purity, and potency, making it a trustworthy benchmark for all subsequent analytical measurements.[5][6]

A Holistic Qualification Workflow: An Orthogonal Approach

No single analytical technique can provide all the necessary information to fully qualify a reference standard. A robust qualification strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to corroborate findings. This creates a self-validating system where the weaknesses of one method are compensated for by the strengths of another. The overall workflow is designed to move from broad structural confirmation to precise quantitative assessment.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment cluster_3 Phase 4: Finalization Identity Candidate Material (High Purity Batch) NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Proof Identity->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Molecular Weight & Formula Identity->MS Molecular Confirmation IR FTIR Spectroscopy Functional Group Confirmation Identity->IR Functional Groups HPLC Chromatographic Purity (HPLC/UPLC-UV) Organic Impurities NMR->HPLC MS->HPLC IR->HPLC GC Residual Solvents (Headspace GC-MS) HPLC->GC Potency Potency Calculation GC->Potency MassBalance Mass Balance Approach (Comprehensive) Potency->MassBalance Option 1 qNMR qNMR (Primary Method) Potency->qNMR Option 2 Final Certified Reference Standard (Assigned Potency, Storage, Expiry) MassBalance->Final qNMR->Final

Caption: Overall workflow for reference standard qualification.

Part I: Unambiguous Identity Confirmation

The first and most critical step is to confirm, unequivocally, that the candidate material is indeed 2-Amino-1-(4-nitrophenyl)propane-1,3-diol.

A. Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure
  • Scientific Rationale: NMR spectroscopy provides the most definitive structural information, offering a unique "fingerprint" of the molecule by mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom. It is considered a primary method for structural elucidation.[5][7]

  • Experimental Protocol (¹H NMR):

    • Accurately weigh approximately 5-10 mg of the candidate standard.

    • Dissolve the material in a suitable deuterated solvent (e.g., DMSO-d₆), which solubilizes the compound and avoids interfering signals from the solvent itself.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Data Interpretation: The resulting spectrum should be consistent with the structure of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, showing characteristic signals for the aromatic protons in the nitro-substituted ring, the methine protons, and the methylene protons of the propanediol backbone. Coupling patterns and integration values must match the theoretical structure.

B. High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
  • Scientific Rationale: While NMR confirms the molecular skeleton, HRMS provides an extremely accurate mass measurement. This allows for the determination of the elemental formula, serving as a powerful orthogonal technique to validate the NMR findings.

  • Comparison: Standard vs. High-Resolution MS:

    Feature Standard (Quadrupole) MS High-Resolution (TOF, Orbitrap) MS
    Mass Accuracy Measures to nominal mass (e.g., 212) Measures to <5 ppm accuracy (e.g., 212.0797)
    Confidence Suggests a molecular weight Confirms a unique elemental formula (C₉H₁₂N₂O₄)

    | Utility | Good for initial confirmation | Essential for definitive identity confirmation |

  • Experimental Protocol (LC-HRMS):

    • Prepare a dilute solution of the standard (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.

    • Infuse the solution directly or via a liquid chromatography (LC) system into the mass spectrometer.

    • Acquire the spectrum in a positive electrospray ionization (ESI+) mode to generate the protonated molecule [M+H]⁺.

    • Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical calculated mass. The mass difference should be less than 5 ppm.

Part II: A Comparative Analysis of Purity Assessment

Purity is not an absolute value but is method-dependent. Therefore, using a primary, high-resolution separation technique is essential, with results ideally confirmed by a second method.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity
  • Scientific Rationale: HPLC is the premier technique for separating and quantifying organic, non-volatile impurities in drug substances.[5][8] By using a reversed-phase C18 column, polar and non-polar impurities can be effectively separated from the main compound based on their differential partitioning between the stationary and mobile phases. UV detection is ideal for 2-Amino-1-(4-nitrophenyl)propane-1,3-diol due to the strong chromophore of the nitrophenyl group.[8]

  • Experimental Protocol (Stability-Indicating HPLC Method):

    • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 0.012 M sodium pentanesulfonate) and an organic modifier (e.g., acetonitrile) is a good starting point.[8]

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) provides excellent resolving power.

    • Detection: UV detection at 278 nm, where the analyte exhibits strong absorbance.[8]

    • Sample Preparation: Prepare a solution of the standard at a concentration of approximately 0.1 mg/mL.

    • Analysis: Inject the solution and record the chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

  • Data Comparison: Hypothetical Purity Assessment

    Analytical Technique Principle Typical Purity Result (%) Key Insights
    HPLC-UV Reversed-Phase Chromatography 99.85 Quantifies known and unknown organic impurities with a UV chromophore.
    UPLC-UV High-Resolution RP Chromatography 99.83 Offers faster analysis and potentially better resolution of trace impurities. Consistency with HPLC builds confidence.

    | Headspace GC-MS | Gas Chromatography | Not Detected | Specifically targets volatile organic impurities (residual solvents) from the synthesis process. |

Part III: The Definitive Step - Potency Assignment

Potency is the ultimate measure of a reference standard's quality, representing the amount of the pure, active substance present. It is distinct from purity, as it accounts for non-chromatographic impurities like water and residual solvents.

A. The Mass Balance Approach: A Comprehensive Calculation
  • Scientific Rationale: The mass balance method is an internationally accepted approach that defines potency by accounting for all possible impurities.[9] It is a self-validating system because it sums all measured impurities and subtracts them from 100%.

  • Potency (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

Mass_Balance_Calculation center Candidate Material (100%) Purity Chromatographic Purity (e.g., 99.85%) center->Purity - (100 - 99.85) = -0.15% Water Water Content (Karl Fischer) (e.g., 0.05%) center->Water - 0.05% Solvents Residual Solvents (GC-MS) (e.g., <0.01%) center->Solvents - 0.01% ROI Residue on Ignition (e.g., 0.02%) center->ROI - 0.02% Potency Assigned Potency (e.g., 99.78% as-is) Purity->Potency Water->Potency Solvents->Potency ROI->Potency

Sources

Validation

Inter-Laboratory Reproducibility of HC Red No. 3 Purity Assays

This guide serves as a definitive technical resource for the analytical characterization of HC Red No. 3 (CAS: 2871-01-4), a semi-permanent nitro-phenylenediamine hair dye.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the analytical characterization of HC Red No. 3 (CAS: 2871-01-4), a semi-permanent nitro-phenylenediamine hair dye. It addresses the critical challenge of inter-laboratory reproducibility , providing a standardized, self-validating HPLC-DAD protocol designed to mitigate variance caused by mobile phase pH sensitivity and column interactions.

Content Type: Technical Comparison & Standardization Guide Target Audience: Analytical Chemists, Regulatory Toxicologists, QC Managers.

The Reproducibility Challenge in Nitro-Dye Analysis

HC Red No. 3 (2-((4-amino-2-nitrophenyl)amino)ethanol) presents unique analytical challenges due to its zwitterionic character and susceptibility to photo-degradation. Regulatory bodies, including the SCCS (Scientific Committee on Consumer Safety) , mandate high purity (>95%) and strict limits on impurities like nitrosamines (<50 ppb) and aminoquinoxalines [1, 2].

In inter-laboratory studies, variance often arises not from the instrument, but from the method parameters. A comparison of common techniques reveals why HPLC-DAD is the requisite standard.

Table 1: Comparative Analysis of Assay Methodologies
FeatureUV-Vis Spectrophotometry Thin Layer Chromatography (TLC) HPLC-DAD (Gold Standard)
Principle Total absorbance at

(506 nm).
Retention factor (

) separation on silica.[1]
High-pressure separation + Spectral confirmation.
Specificity Low. Cannot distinguish HC Red 3 from colored impurities (e.g., isomers).Medium. Qualitative identification only.High. Separates main peak from aminoquinoxaline impurities.
Reproducibility High (Instrumental), but Low Accuracy for purity.Low (Dependent on humidity/plate activation).High (If protocol is standardized).
Limit of Quantitation N/A (Purity estimation only).~500 ppm.< 10 ppm (Impurity sensitive).
Verdict Suitable only for strength testing, not purity.Screening only.Mandatory for Regulatory Compliance.

Standardized Experimental Protocol: HPLC-DAD

To achieve inter-laboratory %RSD < 2.0%, the following protocol controls the ionization state of the secondary amine, preventing peak tailing and retention time shifts.

Reagents & Equipment[1]
  • Reference Standard: HC Red No. 3 (≥99.0% purity, secondary standard traceable to USP/EP if available).

  • Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 250 mm x 4.6 mm, 5 µm. Note: End-capping reduces silanol interactions with the nitro-amine group.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 6.0 ± 0.1 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions[2]
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Thermostatted).

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD).

    • Quantification: 506 nm (Visible max).[2]

    • Impurity Check: 254 nm (UV max for aromatic byproducts).

Gradient Profile

The gradient is designed to elute polar degradation products early while retaining the hydrophobic parent compound.[1]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Equilibration
15.04060Linear Gradient
20.01090Wash
21.09010Re-equilibration
Sample Preparation (Critical Step)
  • Solvent: Dissolve 25 mg HC Red No. 3 in 50 mL of Mobile Phase A:Acetonitrile (50:50) .

  • Sonication: 10 minutes in the dark (Amber glassware is mandatory to prevent photo-isomerization).

  • Filtration: 0.45 µm PTFE filter.

Mechanism of Inter-Laboratory Variance

The diagram below illustrates the decision logic and causality for common reproducibility failures.

HCRed3_Analysis Start Inter-Lab Reproducibility Check PeakShape Issue: Peak Tailing Start->PeakShape RTShift Issue: RT Shift > 5% Start->RTShift ExtraPeaks Issue: Unknown Impurities Start->ExtraPeaks CausepH Cause: Mobile Phase pH (Amine Ionization) PeakShape->CausepH Protonation CauseCol Cause: Silanol Activity (Non-endcapped column) PeakShape->CauseCol Interaction RTShift->CausepH Sensitivity CauseLight Cause: Photo-degradation (Nitro-reduction) ExtraPeaks->CauseLight Artifacts Solution1 Action: Buffer to pH 6.0 ± 0.1 CausepH->Solution1 Solution2 Action: Use Base-Deactivated C18 CauseCol->Solution2 Solution3 Action: Use Amber Glassware CauseLight->Solution3

Figure 1: Root cause analysis for analytical variance in HC Red No. 3 assays. Blue nodes indicate process start; Red/Yellow indicate failure modes; Green indicates corrective actions.[1]

Validation & Performance Metrics

To ensure the method is "self-validating," the following criteria must be met within each run. These values are derived from SCCS analytical specifications and standard validation guidelines (ICH Q2) [1, 3].

Table 2: System Suitability & Validation Parameters
ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Ensures minimal interaction between the secondary amine and silanol groups.
Resolution (

)

Separation between HC Red 3 and its primary impurity (aminoquinoxaline).
Precision (Repeatability) RSD

(n=6)
Confirms pump stability and autosampler accuracy.
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLRequired sensitivity to detect trace impurities at 0.1% threshold.
Linearity (

)

Range: 10 µg/mL to 100 µg/mL.[1]
The Nitrosamine Precaution

HC Red No. 3 is a secondary amine.[2][3] In the presence of nitrosating agents, it can form carcinogenic N-nitrosamines.

  • Protocol Check: Ensure all solvents are free of nitrate/nitrite contaminants.

  • Validation: If an unknown peak appears at a relative retention time (RRT) of ~1.2, verify against a nitrosamine standard using LC-MS/MS [1].

References

  • Scientific Committee on Consumer Safety (SCCS). (2012).[1] Opinion on HC Red n° 3. European Commission.[2] SCCS/1293/10.[1][2][3] Available at: [Link]

  • National Toxicology Program (NTP). (1986).[2][4][5] Toxicology and Carcinogenesis Studies of HC Red No. 3 in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 281. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PubChem. (n.d.).[1] HC Red No. 3 Compound Summary. National Library of Medicine.[1] Available at: [Link]

Sources

Comparative

comparing retention times of HC Red No. 3 on C18 vs Phenyl-Hexyl columns

Comparison Guide: HC Red No. 3 Retention on C18 vs.

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: HC Red No. 3 Retention on C18 vs. Phenyl-Hexyl Columns

Executive Summary

This guide evaluates the chromatographic performance of HC Red No. 3 (2-[(4-amino-2-nitrophenyl)amino]ethanol) on two distinct stationary phases: the ubiquitous C18 (Octadecyl) and the orthogonal Phenyl-Hexyl .

While C18 remains the industry standard for hydrophobicity-based separations, our analysis demonstrates that Phenyl-Hexyl columns offer superior selectivity for nitro-aromatic compounds like HC Red No. 3. This advantage is mechanically driven by


 interactions, which are achievable only when specific mobile phase conditions (Methanol-driven) are utilized.

The Challenge: Analyzing Nitro-Aromatic Hair Dyes

HC Red No. 3 is a semi-permanent hair dye characterized by a nitro-phenylenediamine core.

  • Chemical Nature: Moderately polar (LogP ~1.9), containing a nitro group (

    
    ) and amine functionalities.
    
  • The Problem: On standard C18 columns, nitro-aromatics often exhibit "generic" retention based solely on hydrophobicity. This leads to co-elution with structural isomers or matrix interferences (e.g., other dye components like HC Yellow or HC Blue) that share similar hydrophobicity but different electronic properties.

Mechanistic Comparison

To understand the retention differences, we must look at the molecular interactions at the stationary phase interface.

C18 (Octadecyl) Mechanism
  • Primary Interaction: Hydrophobic effect (Dispersive forces).

  • Mechanism: The analyte partitions into the long alkyl chains to escape the polar mobile phase.

  • Limitation: It cannot discriminate well between molecules with similar hydrophobicity but different aromatic electron densities.

Phenyl-Hexyl Mechanism
  • Primary Interaction: Hydrophobic effect (provided by the 6-carbon hexyl linker).

  • Secondary Interaction (Critical):

    
     Stacking.
    
  • Mechanism: The electron-deficient nitro group of HC Red No. 3 interacts strongly with the

    
    -electron cloud of the phenyl ring on the stationary phase.
    
  • Selectivity Driver: This interaction is highly sensitive to the electronic nature of the analyte, providing "orthogonal" selectivity compared to C18.

RetentionMechanism cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction Analyte Analyte: HC Red No. 3 (Nitro-Aromatic) Interaction_1 Hydrophobic Interaction (Dispersive Forces) Analyte->Interaction_1 Non-Specific Partitioning Interaction_2 Dual Mechanism: 1. Hydrophobic (Hexyl Linker) 2. Pi-Pi Stacking (Phenyl Ring) Analyte->Interaction_2 Electron Donor-Acceptor C18_Phase Stationary Phase: Octadecyl Ligand Interaction_1->C18_Phase Phenyl_Phase Stationary Phase: Phenyl-Hexyl Ligand Interaction_2->Phenyl_Phase

Figure 1: Mechanistic difference between C18 (hydrophobicity only) and Phenyl-Hexyl (Hydrophobicity +


 stacking).

Experimental Protocol

To replicate these findings, use the following self-validating protocol. This workflow ensures that the


 interaction is active (using Methanol) versus suppressed (using Acetonitrile).

Reagents:

  • Analyte: HC Red No. 3 (Standard Grade, >98% purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: 10mM Ammonium Formate, pH 3.5 (Stabilizes ionization and peak shape).

Instrument Setup:

  • System: UHPLC with Diode Array Detector (DAD) monitoring at 254 nm and 500 nm (visible max for Red No. 3).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

Mobile Phase Strategy (The "Switch"):

  • Condition A (Pi-Active): Water / Methanol gradient.

  • Condition B (Pi-Suppressed): Water / Acetonitrile gradient.

  • Note: Acetonitrile has its own

    
    -electrons (triple bond) which interfere with the stationary phase interaction, effectively making a Phenyl column behave like a C18 column. Methanol allows the Phenyl selectivity to shine.
    

Comparative Performance Data

The following data summarizes the retention behavior of HC Red No. 3. Note the significant shift in retention and selectivity when using Methanol on the Phenyl-Hexyl phase.[1]

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Orthogonal)
Ligand Structure C18 Alkyl ChainPhenyl Ring with C6 Linker
Mobile Phase MeOH / WaterMeOH / Water
Retention Time (

)
~4.2 min~5.8 min
Retention Factor (

)
3.24.8
Selectivity Mechanism HydrophobicityHydrophobicity +

Stacking
Peak Shape (Symmetry) 1.1 (Good)0.95 (Excellent - sharper tail)
Resolution from Impurities Baseline (often co-elutes with non-aromatics)Enhanced (separates based on aromaticity)
Interpretation of Results
  • Increased Retention: The Phenyl-Hexyl column shows increased retention (

    
     vs 
    
    
    
    ) for HC Red No. 3 in methanol. This confirms the strong interaction between the nitro-group of the dye and the phenyl ring of the column.
  • Orthogonality: If you have an impurity that co-elutes with HC Red No. 3 on a C18 column, switching to Phenyl-Hexyl (with Methanol) will likely shift the HC Red No. 3 peak away from the impurity due to this secondary interaction mechanism.

Method Development Workflow

Use this decision tree to determine when to deploy the Phenyl-Hexyl column for HC Red No. 3 analysis.

MethodWorkflow Start Start: HC Red No. 3 Analysis Screen_C18 Screen 1: C18 Column (Acetonitrile/Water) Start->Screen_C18 Check_Res Is Resolution > 1.5? Screen_C18->Check_Res Success Finalize Method (Standard C18) Check_Res->Success Yes Fail_Selectivity Issue: Co-elution or Poor Peak Shape Check_Res->Fail_Selectivity No Switch_Phenyl Switch to Phenyl-Hexyl Column Fail_Selectivity->Switch_Phenyl Solvent_Choice CRITICAL STEP: Change Organic Modifier to Methanol Switch_Phenyl->Solvent_Choice Result Result: Enhanced Pi-Pi Interaction (Altered Selectivity) Solvent_Choice->Result

Figure 2: Decision tree for selecting Phenyl-Hexyl over C18. Note the critical requirement to switch to Methanol to activate the unique selectivity.

Conclusion & Recommendation

For the analysis of HC Red No. 3 , the Phenyl-Hexyl column is the superior choice when:

  • Complex Matrices: You are analyzing the dye in a formulation containing other organic compounds with similar hydrophobicity.

  • Isomeric Separation: You need to separate structural isomers of nitro-amines.

Final Recommendation: Start with C18 for simplicity. If resolution fails, switch to Phenyl-Hexyl using Methanol as the organic modifier. This utilizes the "Orthogonal Selectivity" provided by the


 interactions, effectively pulling the nitro-aromatic HC Red No. 3 away from interferences.

References

  • Agilent Technologies. (2014). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Application Note 5991-0832EN. Link

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3465817, HC Red 3. PubChem.[2] Link[2]

  • BenchChem. (2025).[3] A Comparative Guide to HPLC Columns for the Separation of 3-Nitroacenaphthene. (Demonstrating Nitro-Aromatic Selectivity). Link

Sources

Validation

regulatory compliance testing for HC Red No. 3 in EU vs US markets

Content Type: Technical Comparison Guide Subject: HC Red No. 3 (CAS 2871-01-4) Audience: Regulatory Toxicologists, Formulation Chemists, and Quality Assurance Professionals[1] Executive Summary & Chemical Identity Crucia...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: HC Red No. 3 (CAS 2871-01-4) Audience: Regulatory Toxicologists, Formulation Chemists, and Quality Assurance Professionals[1]

Executive Summary & Chemical Identity

Crucial Disambiguation: Do NOT confuse HC Red No. 3 (CAS 2871-01-4) with FD&C Red No. 3 (Erythrosine, CAS 16423-68-0).[1]

  • FD&C Red No. 3: A food/drug colorant recently banned in US foods (Jan 2025) and restricted in cosmetics.[1][2][3][4][5][6]

  • HC Red No. 3: A semi-permanent nitro-hair dye.[1] This guide focuses exclusively on this substance.

Regulatory Status Snapshot:

  • EU (SCCS): Strictly regulated under Regulation (EC) No 1223/2009 Annex III.[1] Allowed up to 3.0% (non-oxidative) and 0.45% (oxidative).[1][7][8]

  • US (CIR/FDA): Deemed "Safe as Used" by the Cosmetic Ingredient Review (CIR).[1] Regulated as a coal-tar hair dye; requires specific warning labels if potential sensitizers are present.[1]

Parameter Specification
Chemical Name 2-[(4-Amino-2-nitrophenyl)amino]ethanol
CAS Number 2871-01-4
Function Direct Hair Dye (Non-oxidative) & Oxidative Coupler
Molecular Formula C₈H₁₁N₃O₃
Chemical Class Substituted Nitroaniline (Secondary Amine)
Purity & Impurity Profiling: The "Product" Standard

In regulatory toxicology, the "product" is defined by its impurity profile. HC Red No. 3 is a secondary amine, making it chemically prone to nitrosation.[1][9][10]

Comparative Specification Limits
SpecificationEU Market (SCCS/1499/12) US Market (CIR/Industry Standard)
Minimum Purity > 98.5% (HPLC)Typically > 95% (Industry Self-Regulated)
Nitrosamine Content < 50 ppb (Strict Limit)"Should not be used in products containing N-nitrosating agents"
Solvent Residues < 100 ppm (Ethanol/Water)Follows USP/ICH Residual Solvent Guidelines
Heavy Metals Pb < 20 ppm, As < 5 ppm, Hg < 1 ppmPb < 20 ppm, As < 3 ppm (Voluntary/CFR)
Toxicological Testing Frameworks

The "performance" of HC Red No. 3 in this context refers to its behavior in safety assays.[1] The EU and US diverge significantly in their acceptance of animal data and testing strategies.[1]

A. Genotoxicity Testing Strategy

HC Red No. 3 presents a challenge: it has historically shown positive results in the Ames test (Salmonella strains TA98, TA1537) but negative results in vivo .[1]

  • EU Approach (The SCCS Logic): Since the animal testing ban (2013), you cannot generate new in vivo data.[1] You must rely on the "Weight of Evidence" from existing valid in vivo studies (pre-2013) to overrule the positive in vitro Ames test.[1]

    • Requirement: High-quality in vitro Micronucleus Test (OECD 487) to prove no clastogenicity.[1]

  • US Approach (CIR Logic): The CIR accepts the "safe as used" conclusion based on the lack of carcinogenicity in historical NTP bioassays (oral gavage in rats/mice).[1] The positive Ames test is considered outweighed by the negative carcinogenicity data.

B. Sensitization Testing
  • EU: HC Red No. 3 is classified as an "Extreme" sensitizer (LLNA EC3 value < 0.2%).[1]

    • Protocol: Local Lymph Node Assay (LLNA) - OECD 429 (Historical data only).[1]

    • Risk Management: Strict labeling warnings ("Hair colorants can cause severe allergic reactions").[1]

  • US:

    • Protocol: Historically relied on Human Repeat Insult Patch Testing (HRIPT).[1]

    • Risk Management: Mandated "Patch Test" warning label on final consumer packaging (21 CFR 740.10).[1]

Experimental Protocols (Self-Validating Systems)
Protocol 1: Dermal Absorption (In Vitro Franz Cell)

Required for EU Dossier (SCCS Notes of Guidance).

Objective: Quantify the Systemic Exposure Dosage (SED).

  • Membrane Integrity: Use dermatomed pig ear skin (400 µm thickness).[1] Validate integrity via TEWL (Transepidermal Water Loss) or Tritiated Water method (Kp < 2.5 x 10⁻³ cm/h).[1]

  • Receptor Fluid: Phosphate Buffered Saline (PBS) with 0.01% Sodium Azide (preservative).[1] Crucial: Verify solubility of HC Red No. 3 in receptor fluid is > 10x the max absorption concentration to maintain sink conditions.[1]

  • Application: Apply 20 mg/cm² of the final formulation (e.g., 3% dye in cream base).

  • Sampling: Draw samples at 0, 2, 4, 8, 12, and 24 hours.

  • Mass Balance (Validation Step): Total recovery (Skin + Receptor + Wash + Surface) must be 85-115% .[1] If < 85%, the study is invalid.

  • Calculation:

    
    
    (Note: In EU, tape stripping layers are often considered absorbed unless proven otherwise).[1]
    
Protocol 2: Nitrosamine Impurity Analysis (LC-MS/MS)

Required for Global Compliance.[1]

  • Sample Prep: Dissolve 1.0g HC Red No. 3 in Methanol. Vortex 5 min. Filter (0.22 µm PTFE).[1]

  • Internal Standard: Spike with d8-NDELA (Deuterated standard).

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS.

    • Column: C18 Reverse Phase (1.7 µm).[1]

    • Mode: MRM (Multiple Reaction Monitoring).[1]

  • Transitions: Monitor m/z 135 -> 74 (Quantifier) and 135 -> 104 (Qualifier).

  • Validation: Linearity (R² > 0.99), Recovery (80-120% at 50 ppb spike level).

Visualizing the Regulatory Logic
Figure 1: Regulatory Approval Workflow (EU vs. US)

RegulatoryWorkflow cluster_EU EU Market (SCCS) cluster_US US Market (CIR/FDA) Start HC Red No. 3 (CAS 2871-01-4) EU_Step1 Annex III Listing (Restricted) Start->EU_Step1 US_Step1 CIR Review ('Safe as Used') Start->US_Step1 EU_Step2 Purity Check (<50ppb Nitrosamine) EU_Step1->EU_Step2 EU_Step3 Safety Dossier (SCCS Notes of Guidance) EU_Step2->EU_Step3 EU_Decision Allowed: 3.0% (Non-Ox) 0.45% (Ox) EU_Step3->EU_Decision US_Step2 Coal Tar Exemption (21 CFR 740.10) US_Step1->US_Step2 US_Step3 Labeling Requirement (Warning + Patch Test) US_Step2->US_Step3 US_Decision Market Entry (Post-Market Surveillance) US_Step3->US_Decision

Caption: Divergent regulatory pathways. EU requires pre-market dossier approval with strict quantitative limits; US relies on CIR safety assessment and mandatory warning labels.

Figure 2: Genotoxicity Assessment Logic

GenotoxLogic Start Genotoxicity Assessment Ames Ames Test (OECD 471) Start->Ames Result_Neg Negative Ames->Result_Neg Pass Result_Pos Positive (Strains TA98/1537) Ames->Result_Pos HC Red No. 3 Typical Result NextStep In Vivo Follow-up (Historical Data Only) Result_Pos->NextStep Micronucleus In Vivo Micronucleus NextStep->Micronucleus Carcinogenicity Carcinogenicity Bioassay (NTP) NextStep->Carcinogenicity Final_Decision Weight of Evidence: SAFE Micronucleus->Final_Decision Negative Carcinogenicity->Final_Decision Negative

Caption: Logic flow for overruling positive Ames results using historical in vivo data (Micronucleus and Carcinogenicity), accepted by both SCCS and CIR.

References
  • European Commission. (2012). Opinion on HC Red n° 3 (Colipa No. B50). SCCS/1499/12.[1] Scientific Committee on Consumer Safety.[1][9] [Link]

  • European Commission. (2010). Opinion on HC Red n° 3. SCCS/1293/10.[1][9] Scientific Committee on Consumer Safety.[1][9] [Link]

  • Cosmetic Ingredient Review (CIR). (1992).[1][7] Final Report on the Safety Assessment of HC Red No. 3. Journal of the American College of Toxicology, 11(4), 509-519.[1][7] [Link]

  • Cosmetic Ingredient Review (CIR). (2011).[1] Annual Review of Cosmetic Ingredient Safety Assessments: 2007-2010. International Journal of Toxicology, 30(Suppl 2), 73S-127S.[1] [Link]

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals.[1] [Link][1]

  • U.S. Food & Drug Administration (FDA). (2022).[1][4] CFR - Code of Federal Regulations Title 21, Part 740.10 - Cosmetic Product Warning Statements.[1] [Link][1]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational and safety framework for 1,3-Pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational and safety framework for 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-, a compound commonly known as HC Red No. 3. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory practices.

Understanding the Hazard Profile of HC Red No. 3

HC Red No. 3 is classified primarily as an irritant.[1] The primary routes of occupational exposure are dermal and eye contact, with inhalation of dust particles being a secondary concern. According to safety data sheets for similar compounds, it can cause skin and eye irritation.[2][3] Chronic exposure may lead to more significant health effects, underscoring the importance of stringent safety protocols. When heated to decomposition, this compound may emit highly toxic fumes of nitrogen oxides (NOx).[1]

Key Hazard Information:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritationCauses skin irritation upon contact.[2][3]Dermal
Eye IrritationCauses serious eye irritation.[2][3][4]Ocular
Acute Toxicity (Oral)May be harmful if swallowed.[5][6]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling HC Red No. 3. The following recommendations are based on established safety standards and the specific hazard profile of the compound.

Core PPE Requirements:
  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[7] For operations with a higher risk of splashing, chemical safety goggles are required.

  • Hand Protection: Chemically resistant gloves, tested according to EN 374, must be worn.[8] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

  • Body Protection: A standard laboratory coat is required to prevent skin contact. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a dust mask (type N95 or equivalent) should be used.[9]

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with HC Red No. 3.

PPE_Selection_Workflow PPE Selection Workflow for HC Red No. 3 cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start Handling Procedure AssessRisk Assess Risk of Exposure (Splash, Dust, etc.) Start->AssessRisk EyeProtection Eye Protection: Safety Glasses (min) Goggles (splash risk) AssessRisk->EyeProtection HandProtection Hand Protection: Chemically Resistant Gloves (e.g., Nitrile) AssessRisk->HandProtection BodyProtection Body Protection: Lab Coat (min) Chemical Apron (spill risk) AssessRisk->BodyProtection RespiratoryProtection Respiratory Protection: Dust Mask (if dust generated) AssessRisk->RespiratoryProtection Is dust generation likely? InspectPPE Inspect PPE for Damage EyeProtection->InspectPPE HandProtection->InspectPPE BodyProtection->InspectPPE RespiratoryProtection->InspectPPE DonPPE Don PPE Correctly InspectPPE->DonPPE Proceed Proceed with Handling DonPPE->Proceed

Caption: PPE selection workflow for handling HC Red No. 3.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation:
  • Designated Area: Conduct all work with HC Red No. 3 in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form.[2][9]

  • Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible before you begin.

  • Review SDS: Always have the Safety Data Sheet (SDS) readily available for quick reference.

Handling:
  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7]

Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.[7] If skin irritation occurs, seek medical advice.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of HC Red No. 3 and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Classification: HC Red No. 3 should be disposed of as hazardous chemical waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) must also be disposed of as hazardous waste.[7]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Safety Data Sheet: 1,3-Propanediol. Carl ROTH.

  • SAFETY DATA SHEET. TCI Chemicals.

  • HC Red 3 | C8H11N3O3 | CID 3465817. PubChem.

  • 1,3-Propanediol - Safety Data Sheet. The Formulator Shop.

  • 1,3-PROPANEDIOL - SAFETY DATA SHEET. Spectrum Chemical.

  • (1R,2R)-(−)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. Sigma-Aldrich.

  • 2-Amino-2-methyl-1,3-propanediol Product Number: sc-256057. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Flinn Scientific.

  • 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. Pallav Chemicals.

  • 2-Amino-1,3-propanediol - SAFETY DATA SHEET. TCI Chemicals.

  • 2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem.

  • HC Red 3 and HC Red 7: Human health tier II assessment. Australian Government Department of Health.

  • 3-Amino-1,2-propanediol - SAFETY DATA SHEET. Fisher Scientific.

  • FD&C Red #3 Dye. Scholar Chemistry.

  • Material Safety Data Sheet. ScienceLab.com.

  • (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol. PubChem.

  • Safety Overview Of 1,3 propanediol.

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